Acid Violet 17
Description
Structure
2D Structure
Properties
CAS No. |
4129-84-4 |
|---|---|
Molecular Formula |
C41H45N3O6S2.Na C41H45N3NaO6S2 |
Molecular Weight |
762.9 g/mol |
IUPAC Name |
sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C41H45N3O6S2.Na/c1-5-42(6-2)36-21-15-33(16-22-36)41(34-17-23-37(24-18-34)43(7-3)29-31-11-9-13-39(27-31)51(45,46)47)35-19-25-38(26-20-35)44(8-4)30-32-12-10-14-40(28-32)52(48,49)50;/h9-28H,5-8,29-30H2,1-4H3,(H-,45,46,47,48,49,50); |
InChI Key |
MPLTZBTUVWWVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC3=CC(=CC=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na] |
Appearance |
Solid powder |
Other CAS No. |
4129-84-4 |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Violet bnp; Erio Violet 6BN; Fast Acid Violet ; B Fenazo Violet X4B; NSC-71963; NSC71963 |
Origin of Product |
United States |
Foundational & Exploratory
Acid Violet 17 in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Acid Violet 17, a synthetic anionic dye, has found diverse applications across various research fields due to its protein-staining capabilities and distinct colorimetric properties. This technical guide provides an in-depth overview of its primary uses in forensic science, protein biochemistry, and in vitro toxicology, complete with experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and workflows.
Forensic Science: Enhancement of Blood Traces
This compound is a widely used reagent for the enhancement of footwear and fingerprint impressions made in blood on a variety of surfaces, including porous, semi-porous, and non-porous materials.[1] It stains the protein components of blood, rendering latent or faint traces a vivid purple color, thereby providing crucial evidence in criminal investigations.[1]
Quantitative Data: Reagent Compositions
| Solution | Component | Quantity |
| This compound Staining Solution | This compound Powder | 1 g |
| Acetic Acid (glacial, 99%) | 50 mL | |
| Ethanol (98% or higher) | 250 mL | |
| Demineralized or Distilled Water | 700 mL | |
| Blood Fixative Solution | 5-Sulfosalicylic acid, dihydrate | 20-23 g |
| Demineralized or Distilled Water | 1000 mL | |
| Washing/Destain Solution | Acetic Acid (glacial, 99%) | 50 mL |
| Ethanol (98% or higher) | 250 mL | |
| Demineralized or Distilled Water | 700 mL |
Experimental Protocol: Blood Print Enhancement
A critical first step in the enhancement of blood prints is fixation, which prevents the blood from diffusing and causing loss of detail during the staining process.[1]
1. Fixation: a. Prepare the blood fixative solution as described in the table above. b. Apply the fixative to the blood impression. This can be done by carefully immersing the object or by using a wash bottle to gently cover the area of interest. c. Allow the fixative to act for a minimum of 5 minutes.
2. Staining: a. Prepare the this compound staining solution. It is recommended to first dissolve the this compound powder in water before adding the ethanol and acetic acid. b. Apply the staining solution to the fixed blood print using a wash bottle, disposable pipette, or by immersing the object in a tray containing the solution. c. Allow the stain to remain in contact with the print for 1 to 3 minutes.
3. Rinsing and Drying: a. Rinse the stained area with the washing/destain solution to remove excess dye and improve contrast. Rinsing can also be done with water. b. Allow the item to air dry completely.
4. Visualization and Documentation: a. The developed prints will appear as a purple color. b. For enhanced visualization, a forensic light source in the 490 – 575nm range can be used, with viewing through red goggles. c. The enhanced prints should be documented using 1:1 photography, potentially with a red barrier filter.
Protein Biochemistry: Staining in Electrophoresis Gels
This compound, also known by the trade name Coomassie Violet R200, is an effective and sensitive dye for staining proteins separated by polyacrylamide gel electrophoresis (PAGE), particularly after isoelectric focusing. Its mechanism of action is similar to the more common Coomassie Brilliant Blue, binding to proteins to make them visible as distinct bands.
Quantitative Data: Staining and Destaining Solutions
| Solution | Component | Concentration/Amount |
| Fixing Solution | Trichloroacetic acid (TCA) | 20% (w/v) in distilled water |
| Staining Solution | Colloidal this compound | 0.1-0.2% in 10% (w/v) phosphoric acid |
| Destaining Solution | Phosphoric acid | 3% (w/v) in distilled water |
Experimental Protocol: Protein Gel Staining
This protocol is adapted for high sensitivity staining of proteins in polyacrylamide gels.
1. Fixation: a. Following electrophoresis, immerse the gel in the 20% TCA fixing solution. b. Agitate gently for 5 to 10 minutes to precipitate and immobilize the proteins within the gel matrix.
2. Staining: a. Decant the fixing solution and briefly rinse the gel with the destaining solution. b. Immerse the gel in the 0.1-0.2% colloidal this compound staining solution. c. Stain for 5 to 10 minutes with gentle agitation. Major protein bands may become visible within 0.5 to 3 minutes.
3. Destaining: a. Remove the staining solution and add the 3% phosphoric acid destaining solution. b. Gently agitate the gel in the destaining solution. The duration of this step depends on the gel thickness and can range from 5 to 80 minutes, or until the background is clear and the protein bands are sharply defined.
4. Washing and Storage: a. After destaining, wash the gel thoroughly with distilled water. b. The gel can then be imaged and stored as required.
In Vitro Toxicology: Assessment of Cell Viability and Differentiation
This compound has been utilized in ophthalmological research as a vital dye to visualize anatomical structures. However, its potential toxicity is a significant consideration. Studies have investigated its effects on the viability and differentiation of retinal pigment epithelial (RPE) cells.
Quantitative Data: Effects of this compound on RPE Cells
| Concentration (mg/mL) | Exposure Time | Effect on RPE Cell Viability |
| <0.125 | 30 seconds - 5 minutes | Likely to be well tolerated |
| 0.25 | 30 seconds - 5 minutes | Dose-dependent decrease in viability |
| 0.5 | 30 seconds - 5 minutes | Significant decrease in viability |
Experimental Protocol: In Vitro Toxicology Assessment of RPE Cells
This protocol is a representative methodology for assessing the toxic effects of this compound on RPE cells in culture.
1. Cell Culture and Exposure: a. Culture bovine RPE cells in an appropriate medium until they reach the desired confluence. b. Prepare solutions of this compound in a suitable solvent at concentrations ranging from 0.0625 to 0.5 mg/mL. c. Expose the RPE cells to the different concentrations of this compound for specific durations, such as 30 seconds and 5 minutes. Include a solvent-only control group.
2. Cell Viability Assays: a. Live/Dead Staining: i. After exposure, wash the cells with a balanced salt solution. ii. Incubate the cells with a solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red). iii. Visualize and quantify the live and dead cells using fluorescence microscopy. b. MTS Assay: i. Following exposure, add an MTS reagent to the cell culture wells. ii. Incubate for 1-4 hours at 37°C. iii. Measure the absorbance at approximately 490 nm. The absorbance is proportional to the number of viable, metabolically active cells.
3. Immunocytochemistry for Cellular Integrity: a. After exposure, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). b. Permeabilize the cells with a detergent (e.g., Triton X-100). c. Incubate with primary antibodies against proteins of interest, such as ZO-1 (a tight junction protein) and β-catenin (CTNNB1, an adherens junction protein). d. Incubate with fluorescently labeled secondary antibodies. e. Visualize the localization and expression of these proteins using fluorescence microscopy to assess the integrity of cell junctions.
Cellular Effects and Signaling Pathway Disruption
Exposure to higher concentrations of this compound (≥0.25 mg/mL) has been shown to disrupt the integrity of RPE cell monolayers. This includes the loss of the tight junction protein ZO-1 from the cell borders and the translocation of β-catenin (CTNNB1) into the cytoplasm and nucleus. This indicates a breakdown of cell-cell adhesion and a potential activation of signaling pathways associated with cell stress and dedifferentiation.
References
An In-depth Technical Guide to Acid Violet 17: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Acid Violet 17, also widely known by synonyms such as Coomassie Violet R200 and C.I. 42650, is a synthetic anionic dye belonging to the triphenylmethane class.[1][2] It is recognized for its utility in various laboratory and industrial applications, most notably as a sensitive stain for proteins in electrophoresis techniques like SDS-PAGE and for the enhancement of blood-contaminated fingerprints in forensic science.[3][4][5] This document provides a comprehensive overview of its core chemical and physical properties, molecular structure, and a detailed protocol for its application in protein analysis.
Chemical Structure and Identity
This compound is a complex organic salt characterized by a central triphenylmethane core. Its structure features multiple substituted phenyl groups, including diethylamino and ethyl-sulfobenzyl-amino moieties, which are crucial for its color and protein-binding capabilities. The presence of sulfonic acid groups imparts its acidic nature and water solubility.
Caption: 2D chemical structure of this compound.
Core Chemical and Physical Properties
The physicochemical properties of this compound are summarized below. These characteristics are fundamental to its behavior in solution and its interaction with macromolecules.
| Property | Value |
| IUPAC Name | sodium 3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |
| Synonyms | Coomassie Violet R200, C.I. 42650, Formyl Violet S4B, SERVA Violet 17, Food Violet 1 |
| CAS Number | 4129-84-4 |
| Molecular Formula | C₄₁H₄₄N₃NaO₆S₂ |
| Molecular Weight | 761.92 g/mol |
| Appearance | Very dark purple to deep navy blue powder |
| Density | 1.342 g/cm³ (at 20°C) |
| λmax (in water) | 545 nm |
| Molar Extinction (ε) | ≥34,000 L·mol⁻¹·cm⁻¹ at 543-549 nm (in water at 0.02 g/L) |
| Solubility | Easily soluble in water (forms a purple solution); Soluble in ethanol (forms a violet-blue solution). |
Experimental Protocols: Protein Staining in SDS-PAGE
This compound, often under the name Coomassie Violet, is a highly effective stain for visualizing proteins separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The dye binds non-specifically to proteins, primarily through electrostatic interactions with basic amino acid residues and hydrophobic interactions. The following protocol is a standard method for its use.
I. Required Solutions
-
Fixing Solution:
-
Methanol: 50% (v/v)
-
Glacial Acetic Acid: 10% (v/v)
-
Deionized Water: 40% (v/v)
-
-
Staining Solution (0.1% w/v):
-
This compound (Coomassie Violet R200): 1 g
-
Methanol: 400 mL
-
Glacial Acetic Acid: 100 mL
-
Deionized Water: to a final volume of 1 L
-
Procedure: Dissolve the dye in methanol first, then add acetic acid and water. Filter the solution to remove any particulates.
-
-
Destaining Solution:
-
Methanol: 20-40% (v/v)
-
Glacial Acetic Acid: 7-10% (v/v)
-
Deionized Water: 50-73% (v/v)
-
II. Staining Procedure
-
Fixation: After electrophoresis, place the polyacrylamide gel in a clean container. Add enough Fixing Solution to completely submerge the gel. Incubate for 30-60 minutes on a gentle shaker. This step removes SDS and fixes the proteins within the gel matrix.
-
Staining: Decant the Fixing Solution. Add the Staining Solution, ensuring the gel is fully covered. Agitate gently on a shaker for at least 1 hour. For enhanced sensitivity, staining can proceed overnight.
-
Destaining: Pour off the Staining Solution (which can often be reused). Add Destaining Solution to cover the gel. Agitate gently. Protein bands will become visible as the dye is removed from the gel background. Change the Destaining Solution periodically until the background is clear and the protein bands are sharp. Placing a piece of absorbent material, like a Kimwipe, in the corner of the destaining box can help adsorb excess dye.
-
Storage: Once destained, the gel can be stored in deionized water or a 7% acetic acid solution.
Experimental Workflow Visualization
The process of staining proteins in a polyacrylamide gel using this compound follows a logical sequence of fixation, staining, and destaining to achieve high-contrast visualization of protein bands against a clear background.
Caption: Workflow for SDS-PAGE protein gel staining using this compound.
References
Acid Violet 17 CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Acid Violet 17, a synthetic anionic dye. It covers its chemical identity, technical specifications, and key applications, with a focus on its use in forensic science and biochemical research.
Core Chemical Identifiers
Synonyms
This compound is known by a variety of names, including:
-
Coomassie Violet R200
-
Acid Violet 4BNS
-
Formyl Violet S4B
-
C.I. 42650
-
Violet bnp
-
SERVA Violet 17
-
Acid Brilliant Milling Violet 4BS
Physicochemical Properties
This compound presents as a deep navy-blue powder. It is readily soluble in water, forming a purple solution, and is also soluble in ethanol, yielding a violet-blue solution.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, including its dyeing fastness on wool.
| Property | Value | References |
| Molecular Formula | C41H44N3NaO6S2 | |
| Molecular Weight | 761.93 g/mol | |
| Light Fastness | 1 (ISO), 1 (AATCC) | |
| Soaping Fastness (Fading) | 3-4 (ISO), 3 (AATCC) | |
| Soaping Fastness (Staining) | 2 (ISO), 3 (AATCC) | |
| Perspiration Fastness (Fading) | 4-5 (ISO), 4 (AATCC) | |
| Oxygen Bleaching | 1 (ISO), 2-3 (AATCC) | |
| Solubility in Water (90°C) | 70 g/L |
Note: Some sources indicate alternative molecular formulas and weights, such as C41H48N3NaO6S2 (765.96 g/mol ) and C41H46N3NaO6S2 (763.94 g/mol ). The values presented here are the most frequently cited.
Experimental Protocols
Forensic Enhancement of Bloodstains
This compound is a highly effective protein dye for the enhancement of fingerprints and shoeprints made in blood on various surfaces, including porous and non-porous substrates.
Methodology:
The process involves three main stages: fixing the blood proteins, staining, and then washing/destaining to improve contrast.
Solutions:
-
Fixing Solution: 2% (w/v) 5-sulfosalicylic acid in distilled water.
-
Staining Solution: 1g of this compound powder dissolved in a mixture of 700mL distilled water, 250mL ethanol, and 50mL acetic acid.
-
Washing/Destaining Solution: A mixture of 700mL water, 250mL ethanol, and 50mL acetic acid.
Protocol Steps:
-
Fixation: Apply the fixing solution to the suspected area and leave for a minimum of 5 minutes. This prevents the blood from diffusing during the staining process.
-
Rinsing (Optional): Briefly rinse with distilled water.
-
Staining: Apply the this compound staining solution to the fixed area. This can be done using a wash bottle, disposable pipette, or by submerging the item. Allow the stain to be in contact with the print for 1-3 minutes.
-
Washing/Destaining: Wash the surface with the destaining solution to remove excess dye and reduce background staining. This enhances the contrast of the blood impression, which will appear as a bright violet color.
-
Drying and Documentation: Allow the surface to air dry. The enhanced prints should then be photographed for evidence.
Protein Gel Staining (SDS-PAGE)
As a Coomassie-family dye, this compound is used for visualizing proteins in polyacrylamide gels after electrophoresis. The protocol is similar to that of Coomassie Brilliant Blue R-250.
Methodology:
This procedure involves fixing the proteins within the gel matrix, staining them with this compound, and then destaining the gel to reveal the protein bands against a clear background.
Solutions:
-
Fixation Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water.
-
Staining Solution: 0.1% (w/v) this compound in 40% (v/v) methanol and 10% (v/v) acetic acid.
-
Destaining Solution: 20% (v/v) methanol, 10% (v/v) acetic acid in deionized water.
Protocol Steps:
-
Fixation: After electrophoresis, immerse the gel in the fixation solution for 30-60 minutes. This step precipitates the proteins and removes interfering substances like SDS.
-
Staining: Discard the fixation solution and add the this compound staining solution. Gently agitate the gel on a shaker for at least 1-2 hours at room temperature. For thicker gels, a longer staining time may be required.
-
Destaining: Pour off the staining solution. Add the destaining solution and agitate. Replace the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Placing a piece of foam or a Kimwipe in the destaining container can help absorb excess stain.
-
Storage: Once destained, the gel can be stored in a solution of 5% acetic acid or deionized water.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the protocols described above.
Caption: Workflow for Forensic Bloodstain Enhancement.
Caption: Workflow for Protein Gel Staining with this compound.
References
The Core Mechanism of Acid Violet 17 Protein Stain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Violet 17 is an anionic triphenylmethane dye that serves as a highly sensitive protein stain in various biochemical applications, including polyacrylamide gel electrophoresis (PAGE) and the enhancement of blood-contaminated forensic evidence.[1] Its efficacy is rooted in the electrostatic interactions between the dye's negatively charged sulfonate groups and the positively charged amino acid residues of proteins, supplemented by weaker van der Waals forces and hydrogen bonds.[2] This technical guide delineates the core mechanism of action of this compound, provides detailed experimental protocols for its use, and presents quantitative data on its performance.
Mechanism of Action
The protein staining mechanism of this compound is a multi-step process that relies on fundamental principles of protein chemistry and dye-protein interactions. The primary driving force is the electrostatic attraction between the anionic dye and cationic sites on the protein molecules.
The Role of Acidic Conditions
Staining is performed in an acidic environment, which is crucial for protonating the basic amino acid residues on the proteins, such as lysine, arginine, and histidine. This protonation imparts a net positive charge to the protein molecules, making them cationic.[2] The acidic conditions are typically established by acids like 5-sulfosalicylic acid (SSA), trichloroacetic acid (TCA), or phosphoric acid.[2]
Dye Structure and Interaction
This compound, also known as Coomassie Violet R200, possesses two sulfonate (-SO₃⁻) groups. These groups are anionic in solution and readily form ionic bonds with the positively charged amino groups of the protonated proteins.
The Fixation Step
Prior to staining, a fixation step is essential. This is typically achieved by immersing the gel or substrate in an acidic solution, such as 20% (w/v) trichloroacetic acid. Fixation serves two primary purposes:
-
Protein Precipitation: The acid denatures and precipitates the proteins, immobilizing them within the gel matrix or on the substrate surface. This prevents the diffusion of protein bands, ensuring sharp and well-defined results.
-
Exposure of Binding Sites: The denaturation process unfolds the proteins, exposing more of the basic amino acid residues from the protein's interior. This increases the number of available binding sites for the this compound molecules, thereby enhancing the staining intensity.
Secondary Interactions
While ionic bonding is the predominant interaction, other, weaker forces also contribute to the stability of the dye-protein complex. These include:
-
Van der Waals Forces: These non-specific interactions contribute to the overall affinity of the dye for the protein.
-
Hydrogen Bonding: The structure of this compound allows for the formation of hydrogen bonds with appropriate functional groups on the protein, further stabilizing the complex.
Diagram of the Staining Mechanism
Caption: The staining mechanism of this compound.
Quantitative Data
| Parameter | Value | Protein Markers Tested | Reference |
| Staining Sensitivity | 1-2 ng/mm² | Bovine Serum Albumin, Carbonic Anhydrase, Horse Myoglobin | |
| Linear Range | 1-100 µg of protein (via dye elution) | pH marker proteins | |
| Major Zone Visibility | 100-500 ng of protein (without destaining) | Not specified |
Experimental Protocols
Colloidal Staining of Isoelectric Focusing (IEF) Gels
This method provides high sensitivity and low background staining.
Solutions:
-
Fixing Solution: 20% (w/v) Trichloroacetic Acid (TCA) in deionized water.
-
Stock Solution I: 0.2% (w/v) SERVA Violet 17 in deionized water.
-
Stock Solution II: 20% (v/v) Phosphoric Acid in deionized water.
-
Staining Solution: Mix equal volumes of Stock Solution I and Stock Solution II immediately before use.
-
Destaining Solution: 3% (w/v) Phosphoric Acid in deionized water.
Protocol:
-
Fixation: Immerse the gel in the Fixing Solution for 20 minutes.
-
Rinsing: Briefly rinse the gel in the Destaining Solution for approximately 1 minute.
-
Staining: Place the gel in the freshly prepared Staining Solution for 5-10 minutes. For major protein bands (100-500 ng), a staining time of 0.5-3 minutes may be sufficient for visualization without destaining.
-
Destaining: For detection of minor components, destain the gel with the Destaining Solution for 5-80 minutes, depending on the gel thickness and support.
-
Washing: Wash the gel twice with deionized water for 5 minutes each.
-
Drying: The gel can be dried in a stream of warm air or at room temperature.
Workflow for Colloidal Staining of IEF Gels
Caption: Experimental workflow for colloidal staining.
Staining of Blood-Contaminated Fingerprints
This compound is effective for enhancing fingerprints in blood on various surfaces.
Solutions:
-
Fixative: 2% (w/v) 5-Sulfosalicylic Acid (SSA) in deionized water.
-
Staining Solution: A solution of this compound in a water/acetic acid/ethanol mixture.
-
Rinse Solution: A mixture of water, acetic acid, and ethanol in the same proportions as the staining solution, but without the dye.
Protocol:
-
Fixation:
-
Thoroughly fix the blood print with the 2% SSA solution. This can be done by covering the print with absorbent paper soaked in the fixative.
-
This step is crucial to prevent the loss of detail when the staining solution is applied.
-
-
Staining:
-
Apply the this compound staining solution to the fixed print using a wash bottle, spray, or by submerging the item.
-
Allow the stain to remain in contact with the print for 1-3 minutes.
-
-
Rinsing:
-
Wash the surface with the rinse solution to remove excess stain. Water can be used as an alternative, but may result in more background staining.
-
-
Drying and Visualization:
-
Allow the item to air dry. The ridges of the fingerprint will appear purple.
-
The stained prints can be photographed. For enhanced contrast, fluorescence can be observed under green light (around 490-570 nm).
-
Logical Relationship in Forensic Staining
Caption: Logical flow of forensic fingerprint enhancement.
Concluding Remarks
This compound is a versatile and sensitive protein stain with a well-understood mechanism of action based on electrostatic interactions. Its utility in both biochemical research and forensic science is well-established. The provided protocols offer a starting point for the successful application of this dye. While quantitative binding affinity data remains elusive, the high sensitivity and broad applicability of this compound ensure its continued importance as a tool for protein analysis.
References
Unveiling the Solubility Profile of Acid Violet 17: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of Acid Violet 17 in two common laboratory solvents: water and ethanol. Designed for researchers, scientists, and professionals in drug development, this document collates available quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for these procedures.
This compound, a synthetic triphenylmethane dye also known by synonyms such as C.I. This compound, Food Violet 1, and Coomassie Brilliant Blue R-250, is widely utilized in various scientific applications, including as a staining agent in protein analysis. A thorough understanding of its solubility is paramount for its effective application and for the development of robust experimental protocols.
Quantitative Solubility Data
The solubility of this compound exhibits significant dependence on the solvent and temperature. The following table summarizes the available quantitative data for its solubility in water and ethanol. It is important to note that some reported values lack a specified temperature, which is a critical parameter for solubility.
| Solvent | Temperature (°C) | Solubility (g/L) | Citation |
| Water | 20 | 128.9 | |
| Water | 80 | 180 | |
| Water | Not Specified | 70 | [1] |
| Ethanol | Not Specified | 10 | [1] |
Qualitative assessments consistently describe this compound as "easily soluble" or "very soluble" in both water and ethanol[2][3][4]. The color of the resulting solution is typically purple in water and a blue-purple or violet-blue in ethanol.
Experimental Protocol for Solubility Determination
A precise and reproducible experimental protocol is crucial for determining the solubility of a compound. The following methodology is a synthesized approach based on established practices for dye solubility testing, such as the principles outlined in the OECD Test Guideline 105 for Water Solubility.
Objective: To determine the saturation concentration of this compound in a specified solvent (water or ethanol) at a given temperature.
Materials:
-
This compound (analytical grade)
-
Solvent (deionized water or absolute ethanol)
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm)
-
Volumetric flasks
-
Spectrophotometer
-
Drying oven
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent at the desired temperature. The amount of dye should be sufficient to ensure that undissolved solids remain after reaching equilibrium.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any suspended particles, immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. It is critical to maintain the temperature of the solution during this step to prevent precipitation.
-
Quantification:
-
Gravimetric Method: Accurately weigh the volumetric flask containing the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature that will not degrade the dye). Once the solvent is completely removed, reweigh the flask. The difference in weight corresponds to the mass of the dissolved this compound.
-
Spectrophotometric Method: Alternatively, the concentration of the filtered saturated solution can be determined using a spectrophotometer. This requires the prior establishment of a calibration curve for this compound in the respective solvent at a known wavelength of maximum absorbance (λmax).
-
-
Calculation of Solubility: The solubility is calculated as the mass of the dissolved dye per unit volume of the solvent and is typically expressed in grams per liter (g/L).
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Spectral Properties of Acid Violet 17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 17, also known by other names such as Coomassie Violet R200 and C.I. 42640, is a synthetic triarylmethane dye.[1][2][3] Its anionic nature allows for its use in a variety of applications, including as a stain for proteins in electrophoresis and for the enhancement of bloodstains in forensic science.[3][4] A thorough understanding of its spectral properties is crucial for its effective application in these and other research and development contexts. This guide provides a detailed overview of the known spectral characteristics of this compound, methodologies for their determination, and the underlying photophysical principles.
Core Physicochemical Properties
This compound is a complex organic molecule with the chemical formula C₄₁H₄₄N₃NaO₆S₂ and a molecular weight of approximately 761.93 g/mol . It is readily soluble in water, producing a purple solution, and also soluble in ethanol, yielding a violet-blue solution. The color of the dye is dependent on the solvent and the acidity of the medium.
Spectral Properties
The spectral characteristics of a dye like this compound are dictated by its electronic structure and the environment in which it is measured. These properties include light absorption and emission, which are fundamental to its applications as a colorant and a fluorescent marker.
Absorption Characteristics
This compound exhibits distinct absorption maxima in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The primary absorption peak in the visible range is responsible for its characteristic violet color.
| Parameter | Value | Solvent | Concentration | Reference |
| Maximum Absorption Wavelength (λmax) | 545 nm | Water | 0.02 g/L | |
| Molar Extinction Coefficient (ε) | ≥34,000 M⁻¹cm⁻¹ | Water | 0.02 g/L | |
| Secondary Absorption Peak (λmax) | 197 nm | Not Specified | Not Specified |
The intense absorption band at 545 nm arises from a π to π* electronic transition within the conjugated system of the triarylmethane structure. The molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength, is notably high, indicating its effectiveness as a colorimetric reagent. The absorption peak at 197 nm is likely due to a different electronic transition within the aromatic rings of the molecule.
Emission Characteristics
While primarily known as a visible dye, this compound can exhibit fluorescence under certain conditions. Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation.
Stained materials treated with this compound have been observed to fluoresce when excited with green light in the range of 480-545 nm, although the fluorescence is often described as faint. This suggests that the fluorescence quantum yield of this compound is relatively low. The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
The low quantum yield is a common characteristic of many triarylmethane dyes. This is often attributed to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence. These non-radiative processes allow the excited molecule to return to the ground state without emitting a photon. The flexible structure of the triarylmethane scaffold, which allows for rotational motion of the phenyl rings, can facilitate these non-radiative decay mechanisms.
Experimental Protocols
The determination of the spectral properties of this compound requires standardized experimental procedures to ensure accuracy and reproducibility. The following are detailed methodologies for conducting absorption and fluorescence spectroscopy.
UV-Visible Absorption Spectroscopy
This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of this compound.
1. Materials and Instrumentation:
-
This compound dye powder
-
Deionized water (or other appropriate solvent)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
2. Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound powder (e.g., 10 mg).
-
Dissolve the powder in a known volume of deionized water (e.g., 100 mL) in a volumetric flask to create a stock solution.
-
Calculate the molar concentration of the stock solution.
3. Preparation of Working Solutions:
-
Perform a series of dilutions of the stock solution to prepare working solutions of varying concentrations. This is essential for verifying Beer-Lambert Law and accurately determining the molar extinction coefficient.
4. Spectrophotometer Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
Fill a quartz cuvette with the solvent (deionized water) to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse a second cuvette with one of the working solutions and then fill it with the same solution.
-
Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum.
-
Repeat the measurement for all working solutions.
5. Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance at λmax versus concentration.
-
According to the Beer-Lambert Law (A = εbc), the slope of the linear portion of the calibration curve will be the molar extinction coefficient (ε), where 'b' is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
This protocol describes the procedure for measuring the fluorescence emission spectrum of this compound.
1. Materials and Instrumentation:
-
This compound working solution (prepared as in the UV-Vis protocol)
-
Fluorescence spectrophotometer (fluorometer)
-
Quartz cuvettes (1 cm path length, four-sided polished)
2. Fluorometer Setup and Measurement:
-
Turn on the fluorometer and allow the excitation lamp to stabilize.
-
Set the excitation wavelength to the λmax determined from the absorption spectrum (e.g., 545 nm). Alternatively, an excitation scan can be performed to determine the optimal excitation wavelength.
-
Fill a quartz cuvette with the solvent to record a blank emission spectrum. This will account for any Raman scattering or solvent fluorescence.
-
Rinse and fill a cuvette with the this compound working solution. To minimize inner filter effects, it is advisable to use a dilute solution with an absorbance of less than 0.1 at the excitation wavelength.
-
Place the sample cuvette in the fluorometer.
-
Scan a range of emission wavelengths longer than the excitation wavelength (e.g., 560-800 nm).
3. Data Analysis:
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of this compound.
-
Identify the wavelength of maximum emission (λem).
Visualizations
Experimental Workflow for Spectral Analysis
The following diagram illustrates the sequential workflow for determining the absorption and emission properties of this compound.
References
Acid Violet 17: A Technical Guide to its History, Development, and Application as a Stain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Violet 17, also known under trade names such as Coomassie Violet R200, is a synthetic triphenylmethane dye that has evolved from its origins in the textile industry to become a versatile stain in various scientific disciplines. This technical guide provides an in-depth exploration of the history, chemical properties, and diverse applications of this compound as a biological stain. It details its development from a wool dye to a crucial tool in protein biochemistry, forensic science, and ophthalmic surgery. This document consolidates quantitative data, outlines detailed experimental protocols, and presents visual workflows to serve as a comprehensive resource for researchers and professionals in the life sciences and drug development.
Introduction and Historical Development
The journey of this compound as a scientific stain is intrinsically linked to the broader history of the "Coomassie" family of dyes. The name "Coomassie" was trademarked by Levinstein Ltd., a British dye manufacturer, in the late 19th century to market a range of acid wool dyes.[1] The name itself was inspired by the then-British occupied city of Coomassie (modern-day Kumasi in Ghana).[1] Initially, these dyes were prized for their ability to color textiles, particularly wool.
The transition of Coomassie dyes from the textile industry to the laboratory began in the mid-20th century. While Coomassie Brilliant Blue is more widely recognized, this compound (Coomassie Violet) also found its niche. The first application of a Coomassie dye, Coomassie Brilliant Blue R-250, for visualizing proteins after electrophoresis was reported in 1963 by Fazekas de St. Groth and colleagues.[2] This pioneering work laid the foundation for the use of related triphenylmethane dyes, including this compound, in protein analysis. Although less common than its blue counterparts for general protein staining, this compound has been recognized for its utility in specific applications, such as isoelectric focusing.[3]
In more recent decades, the unique properties of this compound have led to its adoption in other scientific fields. In forensic science, it has proven to be a highly effective reagent for the enhancement of blood-contaminated fingerprints on various surfaces.[4] Its ability to stain proteins in blood residues provides a vivid purple coloration, increasing the contrast and visibility of latent prints. Furthermore, its application has extended into the medical field, specifically in ophthalmology, where it is used as a vital dye during vitreoretinal surgery to visualize transparent tissues like the inner limiting membrane (ILM).
Chemical and Physical Properties
This compound is an anionic dye with a complex triphenylmethane structure. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | Sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methylidene]-2,5-cyclohexadien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |
| Synonyms | C.I. 42640, Acid Violet 4BNS, Coomassie Violet R200, Violet bnp |
| CAS Number | 4129-84-4 |
| Molecular Formula | C₄₁H₄₄N₃NaO₆S₂ |
| Molecular Weight | 761.93 g/mol |
| Appearance | Deep navy powder |
| Solubility | Easily soluble in water (purple solution) and ethanol (violet-blue solution) |
| λmax | 545 nm |
The staining mechanism of this compound, like other Coomassie dyes, is primarily based on its interaction with proteins. The dye binds non-covalently to proteins, mainly through electrostatic interactions with protonated basic amino acid residues (such as lysine, arginine, and histidine) and through van der Waals forces. This binding stabilizes the anionic, blue/violet form of the dye, leading to a visible color change that is proportional to the amount of protein present.
Applications and Experimental Protocols
This compound has found utility in three primary scientific domains: protein biochemistry, forensic science, and ophthalmology.
Protein Staining in Electrophoresis
While less common than Coomassie Brilliant Blue, this compound is a sensitive stain for visualizing proteins separated by polyacrylamide gel electrophoresis (PAGE), particularly following isoelectric focusing. A key advantage of using a colloidal formulation of this compound is the rapid staining time and low background, which can eliminate the need for a destaining step.
| Parameter | Value | Reference |
| Staining Sensitivity | 1-2 ng/mm² of protein | |
| Linear Range for Quantification | 1-100 µg of marker proteins (by dye elution) |
This protocol is adapted from the method described for fast and sensitive protein staining.
-
Fixation: Following electrophoresis, immerse the gel in a solution of 10% (w/v) trichloroacetic acid for a minimum of 30 minutes. This step fixes the proteins within the gel matrix.
-
Staining: Prepare a 0.1-0.2% (w/v) colloidal solution of this compound in 10% (w/v) phosphoric acid. Immerse the fixed gel in the staining solution for 5-10 minutes with gentle agitation. Major protein bands (100-500 ng) should become visible within 0.5-3 minutes.
-
Destaining (Optional): For the detection of minor protein components, transfer the gel to a solution of 3% (w/v) phosphoric acid. Destain for 5-80 minutes, depending on the gel thickness, until a clear background is achieved.
-
Visualization and Storage: The stained gel can be visualized using a standard gel documentation system. For storage, the gel can be kept in a solution of 1% acetic acid at 4°C.
Forensic Enhancement of Blood Traces
This compound is a widely used protein stain for the enhancement of fingerprints and footwear impressions in blood on both porous and non-porous surfaces. It provides a strong, visible purple stain on the protein-rich components of blood, offering excellent contrast.
This protocol is a standard method used in forensic laboratories.
-
Fixation: It is crucial to fix the blood impression prior to staining to prevent loss of detail. Spray the area with or immerse the item in a 2% (w/v) solution of 5-sulfosalicylic acid for at least 5 minutes.
-
Staining Solution Preparation: Prepare the staining solution by dissolving 1 gram of this compound in a mixture of 700 mL of distilled water, 250 mL of ethanol, and 50 mL of glacial acetic acid.
-
Application: Apply the staining solution to the fixed impression using a wash bottle or by immersion. Allow the stain to remain in contact with the impression for 1-3 minutes.
-
Rinsing/Destaining: Rinse the surface with a solution of the same composition as the staining solution but without the dye (700 mL water, 250 mL ethanol, 50 mL acetic acid) until the background is clear.
-
Drying and Visualization: Allow the item to air dry completely. The developed purple impression can be photographed under white light. For enhanced visualization, fluorescence can be excited with green light (490-575 nm) and viewed with red goggles.
Vital Staining in Ophthalmic Surgery
This compound has been investigated as a vital dye for chromovitrectomy to facilitate the visualization and peeling of the epiretinal or inner limiting membrane. However, studies have indicated potential retinal toxicity at higher concentrations.
| Cell Line/Tissue | Concentration | Exposure Time | Effect | Reference |
| Retinal Ganglion Cells | 0.25 mg/mL | 30 seconds | High degree of damage and glial reactivity | |
| Retinal Pigment Epithelium | 0.25 mg/mL | 180 seconds | Toxic effects observed | |
| Retinal Pigment Epithelium | 0.05 mg/mL | 1800 seconds | Toxic effects observed | |
| Bovine RPE Cells | <0.125 mg/mL | 30s & 5 min | Well tolerated | |
| Bovine RPE Cells | ≥0.25 mg/mL | 30s & 5 min | Reduced viability and induced dedifferentiation |
The following is a generalized workflow for assessing the biocompatibility of this compound on retinal pigment epithelial (RPE) cells, based on published studies.
-
Cell Culture: Culture a human RPE cell line (e.g., ARPE-19) under standard conditions until confluent.
-
Dye Preparation: Prepare various concentrations of this compound (e.g., 0.0625 mg/mL to 0.5 mg/mL) in a suitable solvent.
-
Exposure: Expose the cultured RPE cells to the different dye concentrations for fixed time periods (e.g., 30 seconds and 5 minutes).
-
Viability Assessment: Following exposure, assess cell viability using methods such as:
-
Live/Dead Staining: To visualize viable and non-viable cells.
-
MTS/MTT Assay: To quantify metabolic activity.
-
Crystal Violet Staining: To determine total cell amount.
-
-
Data Analysis: Quantify the results and compare the effects of different concentrations and exposure times to a control group.
Signaling Pathways and Mechanism of Action
Current research indicates that this compound primarily functions as a visualization and staining agent. There is no substantial evidence to suggest that it is used as a probe to elucidate specific signaling pathways. Its mechanism of action is based on its physicochemical affinity for proteins. In the context of its toxic effects on retinal cells at higher concentrations, observed changes such as the translocation of β-catenin and disarrangement of the actin cytoskeleton are indicative of cellular stress and dedifferentiation rather than the modulation of a specific signaling pathway for research purposes. Therefore, its role in drug development and research is predominantly as a stain for quantification and visualization, not as a modulator of cellular signaling.
Safety and Handling
This compound powder is not classified as a hazardous substance, but appropriate laboratory safety precautions should always be observed.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Minimize dust generation. Avoid contact with eyes, skin, and clothing.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat. A respirator may be necessary when handling large quantities of the powder.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The working solutions often contain ethanol and acetic acid, which are flammable and corrosive, respectively. Handle these solutions with appropriate care.
Conclusion
This compound has a rich history, evolving from a textile dye to a valuable tool in modern scientific research. Its strong protein-binding properties have been successfully leveraged for the sensitive detection of proteins in electrophoresis, the enhancement of crucial evidence in forensic investigations, and as a vital stain in delicate surgical procedures. While its use requires careful consideration of concentration-dependent toxicity in biological applications, its utility as a robust and effective stain is well-established. This guide provides the foundational knowledge and practical protocols for the effective application of this compound in a research and development setting.
References
- 1. Coomassie Blues- A Colonial Legacy(?) in Molecular Biology – Club SciWri [sciwri.club]
- 2. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]
- 3. Fast and sensitive protein staining with colloidal this compound following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
Acid Violet 17: A Technical Safety and Handling Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety data and detailed handling precautions for Acid Violet 17 (C.I. 42650), a synthetic dye commonly utilized in laboratory settings. The following sections offer a comprehensive overview of its chemical properties, potential hazards, exposure controls, and emergency procedures, compiled from various safety data sheets.
Chemical and Physical Properties
This compound, with the chemical formula C₄₁H₄₄N₃NaO₆S₂, is a dark brown solid.[1] While many of its physical and chemical properties are not consistently determined across safety data sheets, the available information is summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₄₁H₄₄N₃NaO₆S₂ | [2][3] |
| Molecular Weight | 761.92 g/mol | [2][3] |
| CAS Number | 4129-84-4 | |
| EC Number | 223-942-6 | |
| Appearance | Dark brown solid | |
| Odor | Mild | |
| Melting Point | Undetermined | |
| Boiling Point | Undetermined | |
| Flash Point | Not applicable | |
| Solubility in Water | Not determined | |
| Flammability | Product is not flammable | |
| Explosion Hazard | Product does not present an explosion hazard | |
| Chemical Stability | Stable under normal temperatures and pressures |
Hazard Identification and GHS Classification
The GHS classification for this compound is not uniform across all suppliers. However, a recurring classification indicates that it is toxic to aquatic life with long-lasting effects.
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Citation(s) |
| Hazardous to the aquatic environment, long-term hazard | Aquatic Chronic 2/3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects. | GHS09 (Environment) |
Some reports indicate that the chemical does not meet GHS hazard criteria. It is crucial to consult the specific safety data sheet provided by the supplier for the most accurate and up-to-date classification.
Toxicological Data
Toxicological information for this compound is limited and, in some cases, not thoroughly investigated. The available acute toxicity data is presented below. It is important to note that some sources state there is no irritant effect on the skin or eyes, while others recommend immediate medical attention for eye contact.
| Route of Exposure | Species | Value | Citation(s) |
| Oral | Rat | LD50 > 5000 mg/kg | |
| Oral | Rat | LD50 = 5005 mg/kg | |
| Aquatic (Fish) | Leuciscus idus | LC50 (96h) = 1 - 10 mg/l | |
| Aquatic (Bacteria) | Bacteria | EC50 (3h) > 100 mg/l |
Key Toxicological Points:
-
Acute Effects: May be harmful by inhalation, ingestion, or skin absorption. It can cause eye and skin irritation and is irritating to mucous membranes and the upper respiratory tract.
-
Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.
-
Mutagenicity: Mutagenicity data has been reported.
-
Sensitization: No sensitizing effects are known.
Handling Precautions and Exposure Controls
Proper handling and the use of personal protective equipment are essential to minimize risks when working with this compound.
Engineering Controls
-
Work in a well-ventilated area.
-
Use a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily available.
Personal Protective Equipment (PPE)
| PPE Type | Specification | Citation(s) |
| Eye/Face | Chemical safety goggles or glasses. | |
| Skin | Wear appropriate protective gloves to prevent skin exposure. The selection should be based on the specific laboratory conditions and breakthrough times. | |
| Body | Wear appropriate protective clothing to minimize contact with skin. | |
| Respiratory | An approved respirator should be worn when necessary, especially when dust generation is likely. |
General Hygiene Practices
-
Wash hands thoroughly after handling.
-
Remove contaminated clothing and wash it before reuse.
-
Avoid contact with eyes, skin, and clothing.
-
Minimize dust generation and accumulation.
-
Do not eat, drink, or smoke in the laboratory.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting, from receipt to disposal.
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Measures | Citation(s) |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid immediately. | |
| Skin Contact | Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists. | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |
Spills and Disposal
Accidental Release Measures
-
Vacuum or sweep up the material and place it into a suitable disposal container.
-
Clean up spills immediately, observing precautions in the Protective Equipment section.
-
Avoid generating dusty conditions.
-
Prevent the material from entering sewers or waterways.
Disposal Considerations
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.
-
Conditions to Avoid: Incompatible materials, excess heat, and strong oxidants.
-
Incompatibilities: Strong oxidizing agents and strong reducing agents.
-
Hazardous Decomposition Products: Irritating and toxic fumes and gases, including nitrous vapors, sulfur oxides, and carbon monoxide/dioxide upon burning.
-
Hazardous Polymerization: Will not occur.
References
An In-Depth Technical Guide to Acid Violet 17 Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 17, a synthetic anionic dye, is a versatile tool in various scientific disciplines, prized for its ability to selectively stain protein-rich structures. This guide delves into the fundamental principles of this compound staining, providing a comprehensive overview of its mechanisms, applications, and detailed protocols for its use in protein analysis and histological studies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this potent staining reagent in their work.
Core Principles of Staining
This compound belongs to the triarylmethane class of dyes and is characterized by its anionic nature, conferred by the presence of sulfonic acid groups. The fundamental principle of its staining action lies in the electrostatic attraction between the negatively charged dye molecules and positively charged components within biological samples, primarily proteins.
The staining process is highly dependent on the pH of the staining solution. In an acidic environment, the amino groups (-NH2) of amino acid residues in proteins become protonated, acquiring a positive charge (-NH3+). This creates cationic sites to which the anionic sulfonate groups (-SO3-) of this compound can bind through strong ionic interactions. In addition to these primary electrostatic forces, the binding is further stabilized by weaker, short-range interactions, including hydrogen bonds and van der Waals forces. This multi-faceted binding mechanism ensures a stable and intense coloration of proteinaceous material.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value |
| Chemical Formula | C₄₁H₄₄N₃NaO₆S₂ |
| Molecular Weight | 761.93 g/mol |
| CAS Number | 4129-84-4 |
| Appearance | Dark violet powder |
| Solubility | Soluble in water and ethanol |
Applications of this compound Staining
The ability of this compound to bind strongly to proteins has led to its adoption in several key research areas:
-
Protein Electrophoresis: It is used as a sensitive stain for the visualization of protein bands in polyacrylamide and agarose gels, offering an alternative to more common stains like Coomassie Brilliant Blue.
-
Forensic Science: this compound is a well-established reagent for the enhancement of footwear impressions and fingerprints made in blood. It stains the protein components of blood, rendering latent prints visible with high contrast.
-
Histology: In histological applications, this compound can be used to stain protein-rich structures in tissue sections, such as cytoplasm, muscle fibers, and collagen. While not a conventional stain for amyloid plaques, its protein-binding properties suggest potential for investigational use in this area.
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in various contexts.
Protein Gel Staining (Isoelectric Focusing)
This protocol is adapted for high-sensitivity staining of proteins in polyacrylamide gels following isoelectric focusing.[1]
Quantitative Data:
| Parameter | Value |
| Fixing Solution | 20% (w/v) Trichloroacetic Acid (TCA) |
| Staining Solution | 0.1-0.2% (w/v) this compound in 10% (w/v) Phosphoric Acid |
| Destaining Solution | 3% (w/v) Phosphoric Acid |
| Fixation Time | 20 minutes |
| Staining Time | 5-10 minutes |
| Destaining Time | 5-80 minutes (dependent on gel thickness) |
Methodology:
-
Fixation: Following electrophoresis, immerse the gel in the fixing solution for 20 minutes with gentle agitation. This step is crucial for precipitating and immobilizing the proteins within the gel matrix.
-
Rinsing: Briefly rinse the gel with the destaining solution to remove excess TCA.
-
Staining: Immerse the gel in the staining solution and agitate gently for 5-10 minutes.
-
Destaining: Transfer the gel to the destaining solution. The destaining time will vary depending on the thickness of the gel and the desired background clarity. Monitor the process visually until the protein bands are clearly distinguishable against a faint background.
-
Washing and Storage: Wash the gel in distilled water and store it in a sealed bag to prevent drying.
Forensic Bloodstain Enhancement
This protocol details the procedure for enhancing protein-rich marks, such as bloodstains.[2]
Quantitative Data:
| Reagent | Composition |
| Fixing Solution | 2% (w/v) 5-Sulfosalicylic Acid in distilled water |
| Staining Solution | 1 g this compound in 700 mL distilled water, 250 mL ethanol, and 50 mL glacial acetic acid |
| Washing Solution | 700 mL distilled water, 250 mL ethanol, and 50 mL glacial acetic acid |
| Fixation Time | Minimum of 3 minutes |
| Staining Time | 1-3 minutes |
Methodology:
-
Fixation: Apply the fixing solution to the suspected bloodstain using a wash bottle or by submerging the item. Ensure the area is thoroughly saturated and allow it to fix for at least 3 minutes.
-
Staining: Apply the this compound staining solution to the fixed area. Allow the stain to react for 1-3 minutes.
-
Washing: Gently rinse the area with the washing solution to remove excess dye and reveal the stained impression.
-
Drying and Documentation: Allow the item to air dry completely before photographing or lifting the enhanced print.
Histological Staining of Paraffin-Embedded Sections (Investigational Protocol)
This protocol is a proposed method for the general histological staining of protein-rich structures in formalin-fixed, paraffin-embedded tissue sections, adapted from protocols for similar acid dyes. Optimization will be required for specific tissue types and target structures.
Quantitative Data:
| Reagent | Composition |
| Staining Solution | 0.1% (w/v) this compound in 1% (v/v) Acetic Acid |
| Differentiating Solution | 0.5% (v/v) Acetic Acid |
| Staining Time | 5-10 minutes |
| Differentiation Time | 15-30 seconds (monitor microscopically) |
Methodology:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining: Immerse slides in the this compound staining solution for 5-10 minutes.
-
Rinsing: Briefly rinse the slides in distilled water.
-
Differentiation: Dip the slides in the differentiating solution for a short period (15-30 seconds). This step is critical for removing background staining and enhancing contrast. The optimal time should be determined by microscopic examination.
-
Washing: Wash the slides in running tap water to stop the differentiation process.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanols, clear in xylene, and mount with a resinous mounting medium.
Visualizations
Logical Relationship of Staining Principles
Caption: The fundamental principle of this compound staining.
Experimental Workflow for Protein Gel Staining
Caption: Workflow for staining protein gels with this compound.
Molecular Interaction of this compound with a Protein
Caption: Molecular interactions between this compound and a protein.
Troubleshooting
Common issues encountered during this compound staining and their potential solutions are outlined below.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | - Staining solution too old or improperly prepared.- Insufficient staining time.- Inadequate fixation.- pH of staining solution is not acidic enough. | - Prepare fresh staining solution.- Increase staining duration.- Ensure proper fixation time and reagent concentration.- Verify and adjust the pH of the staining solution. |
| High Background Staining | - Excessive staining time.- Inadequate washing or differentiation.- Staining solution concentration too high. | - Reduce staining time.- Increase washing/differentiation time or use a more effective destaining agent.- Dilute the staining solution. |
| Precipitate on Sample | - Staining solution not filtered.- Dye not fully dissolved. | - Filter the staining solution before use.- Ensure the dye is completely dissolved in the solvent. |
Safety Precautions
This compound is a chemical reagent and should be handled with appropriate safety measures. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store the dye in a cool, dry place away from oxidizing agents.
-
Dispose of waste according to institutional and local regulations.
References
Methodological & Application
Application Notes and Protocols for Acid Violet 17 Protein Staining in PAGE Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 17 is a sensitive protein stain used for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE), particularly effective for isoelectric focusing (IEF) gels.[1][2] This staining method offers a rapid and highly sensitive alternative to more traditional stains like Coomassie Brilliant Blue, with the convenience of avoiding organic solvents that have unpleasant and potentially hazardous vapors.[1] The stain binds to proteins, rendering them visible as purple bands against a clear background.[3] This document provides a detailed protocol for using this compound to stain proteins in PAGE gels, along with a comparative analysis against other common staining methods.
Comparative Analysis of Protein Staining Methods
To aid in the selection of an appropriate staining method, the following table summarizes the key characteristics of this compound in comparison to other widely used protein stains.
| Feature | This compound | Coomassie Brilliant Blue R-250 | Silver Staining |
| Detection Limit | ~1-2 ng/mm²[1] | ~50 ng/band | ~2-5 ng/band |
| Staining Time | 5-10 minutes | 30 minutes - 2 hours | ~10 minutes |
| Destaining Time | 5-80 minutes (can be visualized without destaining for major bands) | 1-2 hours (or longer) | Not typically required |
| Linear Dynamic Range | 1-100 µg for quantification | Good | Narrow |
| Mass Spectrometry Compatibility | Yes | Yes | No (with formaldehyde) |
| Primary Advantages | High sensitivity, rapid staining, low background, suitable for IEF gels, avoids hazardous organic solvents. | Inexpensive, easy to use, good for quantification. | Very high sensitivity. |
| Primary Disadvantages | May require destaining for minor components. | Less sensitive, requires significant destaining. | More complex and laborious protocol, narrow dynamic range, generally not compatible with mass spectrometry. |
Experimental Protocol: this compound Staining for PAGE Gels
This protocol is adapted from established methods for this compound staining.
Materials
-
Fixing Solution: 20% (w/v) Trichloroacetic acid (TCA) in deionized water.
-
Staining Solution Stock I (0.2% this compound): Dissolve 100 mg of this compound powder in 50 ml of deionized water. This solution is stable for several months at room temperature.
-
Staining Solution Stock II (20% Phosphoric Acid): Add 136 ml of 86% phosphoric acid to 864 ml of deionized water to make 1 L.
-
Working Staining Solution: Mix equal volumes of Stock Solution I and Stock Solution II immediately before use.
-
Destaining Solution: 3% (w/v) Phosphoric acid in deionized water.
-
Deionized water
-
Shaking platform
-
Gel staining trays
Procedure
-
Fixation:
-
Following electrophoresis, place the polyacrylamide gel in a clean staining tray.
-
Add a sufficient volume of Fixing Solution (20% TCA) to completely submerge the gel.
-
Incubate for 20 minutes on a shaking platform at room temperature. This step is crucial for precipitating and immobilizing the proteins within the gel matrix.
-
-
Rinsing:
-
Discard the Fixing Solution.
-
Briefly rinse the gel for approximately 1 minute with the Destaining Solution (3% phosphoric acid).
-
-
Staining:
-
Prepare the Working Staining Solution by mixing equal volumes of Staining Solution Stock I and Stock Solution II.
-
Pour the freshly prepared Working Staining Solution over the gel, ensuring it is fully submerged.
-
Stain for 5-10 minutes with gentle agitation on a shaking platform. For major protein bands (100-500 ng), a clear signal may be visible without destaining after only 0.5-3 minutes.
-
-
Destaining:
-
Remove the staining solution.
-
Add the Destaining Solution (3% phosphoric acid) to the gel.
-
Destain for 5-80 minutes, changing the destaining solution 2-3 times until the protein bands are clearly visible against a low background. The required destaining time will vary depending on the thickness of the gel.
-
-
Washing and Storage:
-
Once the desired band intensity and background clarity are achieved, wash the gel twice with deionized water for 5 minutes each time.
-
The stained gel can be imaged immediately or stored in deionized water at 4°C.
-
Experimental Workflow Diagram
Caption: Workflow for this compound protein staining of PAGE gels.
References
Application Notes and Protocols for Staining Blood Prints with Acid Violet 17
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Acid Violet 17 (AV17), a protein-staining dye, for the enhancement of blood prints on various surfaces. The protocols outlined below are intended for forensic and research applications, offering detailed methodologies for achieving optimal staining results.
Introduction
This compound, also known as Coomassie Brilliant Violet R150, is a potent dye used to stain the protein components of blood, rendering latent or faint blood impressions visible.[1] It produces a vibrant purple coloration upon reaction with blood proteins, significantly increasing the contrast of the print against the substrate.[2][3][4] AV17 is effective on a wide range of porous, semi-porous, and non-porous surfaces.[2] For non-porous surfaces, it is considered one of the more effective fluorescent stains available.
The underlying principle of this technique is the electrostatic interaction between the negatively charged sulfonic acid groups of the dye molecule and the positively charged amino groups of proteins present in the blood, primarily hemoglobin. This interaction results in the formation of a stable, colored complex, thus visualizing the blood print.
I. Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation of reagents and the application of this compound for staining blood prints.
Table 1: Reagent Formulations
| Reagent | Component | Concentration/Amount | Solvent | Total Volume |
| Fixing Solution | 5-Sulphosalicylic Acid Dihydrate | 20-23 g | Water | 1 L |
| Staining Solution | This compound Dye | 1 g | Distilled Water | 700 mL |
| Ethanol | 250 mL | |||
| Acetic Acid | 50 mL | |||
| Destaining/Washing Solution | Ethanol | 250 mL | Distilled Water | 700 mL |
| Acetic Acid | 50 mL |
Data compiled from multiple sources indicating a standardized formulation for effective blood print enhancement.
Table 2: Experimental Parameters
| Parameter | Duration/Setting | Notes |
| Fixing Time | At least 5 minutes | Longer times may be necessary for heavy blood deposits to prevent leaching. |
| Staining Time | 1-3 minutes | Immersion or application should be sufficient to coat the print. The Fingermark Visualisation Manual suggests 3-4 minutes. |
| Destaining/Rinsing | Subjective | Rinse until excess dye is removed from the background. |
| Fluorescence Viewing Wavelength | 490 - 575 nm | Use with red goggles or a red barrier filter for visualization. Other sources suggest 350-450 nm, 650 nm, and 850 nm may also enhance contrast. |
| Lifting Time (Gel Lifter) | ~15 minutes | For transferring the developed print. |
II. Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of reagents and the application of this compound for staining blood prints.
A. Reagent Preparation
-
Fixing Solution (2% 5-Sulphosalicylic Acid):
-
Weigh 20-23 grams of 5-sulphosalicylic acid dihydrate.
-
Dissolve the powder in 1 liter of distilled water.
-
Stir until the solution is clear.
-
Store in a clearly labeled bottle.
-
-
This compound Staining Solution:
-
In a fume hood, measure 700 mL of distilled water into a 1-liter beaker.
-
Add 250 mL of ethanol and 50 mL of acetic acid to the water and mix.
-
Weigh 1 gram of this compound powder and add it to the solvent mixture.
-
Stir thoroughly until the dye is completely dissolved.
-
Store in a clearly labeled, light-protected bottle.
-
-
Destaining/Washing Solution:
-
In a fume hood, combine 700 mL of distilled water, 250 mL of ethanol, and 50 mL of acetic acid.
-
Mix thoroughly.
-
Store in a clearly labeled bottle.
-
B. Blood Print Staining Protocol
Safety Precaution: Always work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Fixation:
-
Before applying the staining solution, the blood print must be fixed to prevent diffusion and loss of detail.
-
Apply the fixing solution to the blood print using a wash bottle, disposable pipette, or by immersing the item in a tray containing the solution.
-
Ensure the entire print is in contact with the fixative for a minimum of 5 minutes. For heavy blood deposits, a longer fixing time is recommended.
-
-
Staining:
-
Apply the this compound staining solution to the fixed blood print. This can be done by immersion in a tray, spraying, or using a disposable pipette to cover the area of interest.
-
Allow the staining solution to remain in contact with the print for 1 to 3 minutes.
-
-
Destaining/Rinsing:
-
Rinse the stained area with the destaining/washing solution to remove excess dye from the background. This step is subjective and should be continued until the print is clearly visible with minimal background staining.
-
Alternatively, water can be used for rinsing.
-
Allow the item to air dry completely.
-
-
Visualization and Documentation:
-
The developed blood print will appear as a purple-colored impression.
-
Photograph the stained print using 1:1 photography for documentation.
-
For enhanced visualization, especially on dark or multi-colored backgrounds, fluorescence examination can be employed.
-
Use a forensic light source in the 490-575 nm range and view the print through red goggles or a red barrier filter. The print may fluoresce red under these conditions.
-
-
Lifting (Optional):
-
For prints on non-porous surfaces, the developed impression can be lifted using a white gelatin lifter.
-
Apply the gelatin lifter to the stained print and leave it in place for approximately 15 minutes.
-
Carefully remove the lifter. The impression will be transferred to the lifter, often with enhanced fluorescence.
-
Photograph the lifted print promptly as the dye may diffuse over time, blurring the image.
-
III. Diagrams
Experimental Workflow for this compound Blood Print Staining
Caption: A flowchart illustrating the sequential steps involved in the staining of blood prints using this compound.
Logical Relationship of Components in this compound Staining
Caption: A diagram showing the interaction between the key chemical components and the blood print during the staining process.
References
Acid Violet 17 Staining Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 17, also known as Coomassie Violet R200, is an anionic triarylmethane dye with versatile applications in biological and forensic sciences.[1][] Its primary utility lies in its ability to bind to proteins, making it an effective stain for visualizing protein bands in electrophoresis gels and enhancing protein-rich traces, such as bloodstains.[1][3] This document provides detailed protocols for the preparation and application of this compound staining solutions for these key purposes.
Application 1: High-Sensitivity Protein Staining in Electrophoresis Gels
This compound offers a rapid and sensitive method for staining proteins in various types of polyacrylamide and agarose gels, including those used for isoelectric focusing (IEF).[4] The colloidal staining method described here minimizes background staining, often eliminating the need for a separate destaining step for major protein bands.
Quantitative Data
| Parameter | Value | Reference |
| Staining Sensitivity | 1-2 ng/mm² of protein | |
| Linear Dynamic Range | 1-100 µg of marker proteins (with dye elution) | |
| Staining Time | 5-10 minutes | |
| Destaining Time | 5-80 minutes (for minor components) |
Experimental Protocol
Materials:
-
This compound (C.I. 42650)
-
Trichloroacetic acid (TCA)
-
Phosphoric acid (H₃PO₄)
-
Dioxane (for quantification)
-
Deionized water
-
Polyacrylamide or agarose gel with protein samples
-
Shaking platform
-
Gel imaging system
Solution Preparation:
-
Fixing Solution (20% w/v TCA): Dissolve 200 g of Trichloroacetic acid in deionized water to a final volume of 1 L.
-
Staining Stock Solution (0.1-0.2% w/v this compound): Dissolve 1-2 g of this compound powder in 1 L of 10% (w/v) phosphoric acid. Stir until the dye is completely dissolved. This forms a colloidal suspension.
-
Destaining Solution (3% w/v Phosphoric Acid): Dilute the 10% phosphoric acid solution from the staining stock to 3% with deionized water.
Staining Procedure:
-
Fixation: After electrophoresis, immerse the gel in the Fixing Solution for at least 20 minutes at room temperature with gentle agitation. This step is crucial to precipitate and immobilize the proteins within the gel matrix.
-
Rinsing: Briefly rinse the gel with the Destaining Solution for approximately 1 minute to remove excess TCA.
-
Staining: Immerse the fixed gel in the this compound Staining Stock Solution for 5-10 minutes with gentle agitation. Major protein bands (100-500 ng) should become visible without destaining against a faint background.
-
Destaining (Optional): For the detection of minor protein components, transfer the gel to the Destaining Solution. Destain for 5-80 minutes, depending on the gel thickness and support, until a clear background is achieved.
-
Washing and Storage: Wash the gel twice with deionized water for 5 minutes each. The gel can then be imaged or stored.
Experimental Workflow
References
Application Notes and Protocols: Acid Violet 17 as a Vital Dye in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 17 (AV-17), also known as Coomassie Violet R200, is a trityl anionic dye.[1][2] While it has applications in various fields, including protein staining in electrophoresis and textile dyeing, it has gained attention in the biomedical field as a vital dye for the visualization of tissues during vitreoretinal surgeries.[3][4] Its use in a surgical context on living tissues necessitates a thorough understanding of its biocompatibility and potential cytotoxicity. These application notes provide an overview of the use of this compound in cell culture, primarily for assessing its safety and cytotoxic effects, which is a critical step in preclinical evaluation for its use as a surgical aid. The protocols detailed below are based on published studies and are intended to guide researchers in evaluating the cellular response to this dye.
Application Notes
Primary Application: Surgical Visualization and Biocompatibility Assessment
This compound is employed as a vital dye to stain and visualize preretinal tissues and membranes during pars plana vitrectomy for various macular diseases. This application has significantly improved the success rates of such surgeries. However, the potential for the dye to come into contact with sensitive retinal cells, such as the retinal pigment epithelial (RPE) cells, has prompted extensive biocompatibility and toxicity studies.
Cytotoxicity and Cellular Effects
Research has shown that the effects of this compound on cultured cells are dose-dependent. Exposure of bovine RPE cells to AV-17 at concentrations of 0.25 to 0.5 mg/mL leads to a significant decrease in cell viability. In contrast, concentrations below 0.125 mg/mL are generally well-tolerated by RPE cells.
Beyond simple viability, this compound has been observed to induce several other cellular changes at cytotoxic concentrations:
-
Disruption of Cell Junctions: Loss of the tight junction protein ZO-1 from its normal localization.
-
Cytoskeletal Reorganization: Disarrangement of the actin cytoskeleton, with the formation of stress fibers.
-
Induction of Apoptosis: Increased levels of cleaved CASP3, indicating apoptotic activity, have been observed after exposure to higher concentrations of the dye.
-
Impact on Signaling Pathways: Translocation of β-catenin (CTNNB1) from the cell membrane into the cytoplasm and nucleus, suggesting an effect on the Wnt/β-catenin signaling pathway.
These findings are crucial for drug development professionals, as they highlight specific cellular processes that can be monitored to assess the toxicity of this compound and similar compounds.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Cell Viability
| Cell Line | Concentration (mg/mL) | Exposure Time | Viability Assay | Observed Effect | Reference |
| Bovine RPE | < 0.125 | 30s, 5 min | Live/Dead, MTT | Well-tolerated | |
| Bovine RPE | 0.25 - 0.5 | 30s, 5 min | Live/Dead, MTT | Dose-dependent decrease in viability | |
| ARPE-19 | Not specified | 60s, 15 min, 30 min | MTS | Slight or no decrease in viability | |
| 661W | Not specified | 60s, 15 min, 30 min | MTS | Significant decrease in viability (18-40%) |
Table 2: Cellular and Molecular Effects of this compound at Cytotoxic Concentrations (≥0.25 mg/mL)
| Cellular Component | Observed Effect | Cell Line | Reference |
| Tight Junctions (ZO-1) | Loss from tight junctions | Bovine RPE | |
| Adherens Junctions (β-catenin) | Translocation to cytoplasm and nucleus | Bovine RPE | |
| Actin Cytoskeleton | Disarrangement and formation of stress fibers | Bovine RPE | |
| Apoptosis (Cleaved CASP3) | Increased levels | Bovine RPE |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay using this compound
This protocol is adapted from methodologies used to assess the biocompatibility of this compound on retinal pigment epithelial cells. It can be used to determine the cytotoxic effects of the dye on any adherent cell line.
1. Reagent Preparation:
- This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound powder in 10 mL of sterile balanced salt solution (BSS) or cell culture medium without serum. Prepare fresh and protect from light.
- Cell Culture Medium: Appropriate complete medium for the cell line being used.
- Phosphate-Buffered Saline (PBS): Sterile.
2. Cell Seeding:
- Seed adherent cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
- Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
3. Treatment with this compound:
- Prepare serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 0.0625, 0.125, 0.25, and 0.5 mg/mL).
- Carefully remove the culture medium from the wells.
- Add 100 µL of the diluted this compound solutions or control medium to the respective wells.
- Incubate for the desired exposure time (e.g., 30 seconds, 5 minutes, or longer).
4. Post-Treatment and Viability Assessment:
- This can be performed using various standard assays:
- MTT Assay:
- After incubation, remove the AV-17 solution and wash the cells gently with PBS.
- Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C.
- Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Live/Dead Staining:
- After incubation, remove the AV-17 solution and wash the cells with PBS.
- Stain the cells with a commercial Live/Dead viability/cytotoxicity kit (e.g., using Calcein-AM and Ethidium Homodimer-1) according to the manufacturer's instructions.
- Visualize and quantify the live (green) and dead (red) cells using a fluorescence microscope.
Protocol 2: Immunocytochemistry for β-catenin Translocation
This protocol allows for the visualization of changes in the subcellular localization of β-catenin following treatment with this compound.
1. Cell Preparation and Treatment:
- Grow cells on sterile glass coverslips in a 24-well plate.
- Treat the cells with this compound at the desired concentrations and for the appropriate duration as described in Protocol 1.
2. Fixation and Permeabilization:
- Wash the cells twice with PBS.
- Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Staining:
- Wash three times with PBS.
- Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
- Incubate with a primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C.
- Wash three times with PBS.
- Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
- Wash three times with PBS.
4. Mounting and Visualization:
- Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
- Visualize the localization of β-catenin using a fluorescence microscope. Look for a shift from membrane-associated staining to cytoplasmic and nuclear staining in treated cells.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Wnt/β-catenin signaling and the effect of AV-17.
References
Application Notes and Protocols for Staining Tissue Sections with Acid Violet 17 in Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 17, also known as Coomassie Violet R200, is an anionic triphenylmethane dye widely recognized for its protein-staining capabilities. While extensively utilized in forensic science to enhance protein-rich evidence such as bloodstains and in biochemistry for protein analysis in electrophoresis gels, its application in routine histology is less common but holds potential.[1][2] As an acid dye, this compound binds to cationic (acidophilic) components in tissue sections, making it effective for visualizing cytoplasm, muscle fibers, collagen, and red blood cells.[1] Its vibrant purple hue can offer a distinct contrast in various staining protocols.
This document provides detailed application notes and experimental protocols for the use of this compound in staining paraffin-embedded tissue sections, intended to guide researchers and scientists in incorporating this versatile dye into their histological studies.
Staining Principle
This compound is an anionic dye, meaning it carries a net negative charge. In an acidic solution, tissue proteins become protonated, exposing their positively charged amino groups. The negatively charged sulfonic acid groups of the this compound molecule then form electrostatic bonds with these positively charged sites on the proteins. This interaction results in the selective staining of protein-rich structures within the tissue. The intensity of the stain is dependent on the concentration of basic amino acids like lysine and arginine in the tissue components.
Data Presentation
The following table summarizes key quantitative parameters for the use of this compound in histological staining. It is important to note that optimal conditions may vary depending on the tissue type, fixation method, and desired staining intensity.
| Parameter | Recommended Range | Notes |
| Staining Solution Concentration | 0.1% - 0.2% (w/v) | Higher concentrations may lead to overstaining and require longer differentiation. |
| Staining Time | 5 - 10 minutes | Shorter times may be sufficient for highly cellular tissues, while denser connective tissues may require longer incubation. |
| Fixation | 10% Neutral Buffered Formalin | Standard fixation protocols are generally suitable. |
| Differentiation | 1% Acetic Acid | The duration of this step is critical for achieving optimal contrast and should be monitored microscopically. |
| Washing | Running tap water | Thorough washing is necessary to stop the differentiation process and remove excess stain. |
Experimental Protocols
This section provides a detailed methodology for staining paraffin-embedded tissue sections with this compound.
Reagent Preparation
-
This compound Staining Solution (0.1% w/v)
-
This compound powder: 0.1 g
-
Glacial Acetic Acid: 2.0 mL
-
Distilled Water: 98.0 mL
-
Procedure: Dissolve the this compound powder in distilled water, then add the glacial acetic acid and mix thoroughly. Filter the solution before use.
-
-
1% Acetic Acid Solution (Differentiating Solution)
-
Glacial Acetic Acid: 1.0 mL
-
Distilled Water: 99.0 mL
-
Procedure: Add the glacial acetic acid to the distilled water and mix well.
-
Staining Procedure for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate slides by passing through 95% ethanol and 70% ethanol for 3 minutes each.
-
Rinse slides in running tap water.
-
-
Staining:
-
Immerse slides in the 0.1% this compound staining solution for 5-10 minutes.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Differentiation:
-
Dip slides in 1% acetic acid solution for a few seconds. This step is crucial and should be monitored under a microscope to achieve the desired level of background clearing and contrast.
-
-
Washing:
-
Wash slides thoroughly in running tap water for 5 minutes to completely stop the differentiation process.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, slides can be stained with a standard hematoxylin solution at this point, followed by bluing. Alternatively, Nuclear Fast Red can be used for a contrasting red nucleus.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (95% and 100% ethanol, two changes of 2 minutes each).
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a permanent mounting medium.
-
Visualization
Experimental Workflow
References
Application Notes and Protocols for Quantitative Protein Analysis Using Acid Violet 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 17, also known as Coomassie Violet R200, is an anionic dye utilized in various protein analysis applications, including the staining of proteins in electrophoresis gels and the enhancement of protein-rich samples such as bloodstains in forensic analysis.[1][2] Its ability to bind to proteins provides a basis for both qualitative visualization and quantitative analysis. These application notes provide detailed protocols for the use of this compound in quantitative protein analysis, with a focus on gel-based methodologies.
Principle of Action
This compound is an acidic dye that binds to proteins, particularly to the basic amino acid residues.[3][4] This interaction is primarily electrostatic, occurring between the negatively charged sulfonic acid groups on the dye molecule and the positively charged amine groups on the proteins.[4] This binding results in a visible color change, allowing for the detection and quantification of proteins separated by electrophoretic techniques.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of this compound for protein analysis based on available data.
| Parameter | Value | Notes |
| Linear Dynamic Range | 1 - 100 µg | Based on dye elution from stained gels and subsequent absorbance measurements. |
| Sensitivity | 1 - 2 ng/mm² | For selected marker proteins (e.g., bovine serum albumin, carbonic anhydrase, horse myoglobin). |
| Detection Method | Colorimetric (Visible) | Protein bands are visualized as purple. |
| Compatibility | Isoelectric focusing (IEF) gels, Polyacrylamide gels | Particularly effective for staining proteins in immobilized pH gradient gels. |
Experimental Protocols
Protocol 1: Colloidal Staining of Proteins in Polyacrylamide Gels
This protocol is adapted for high-sensitivity staining of proteins in polyacrylamide gels, including those from isoelectric focusing.
Materials:
-
Staining Solution: 0.1-0.2% (w/v) colloidal this compound in 10% (w/v) phosphoric acid.
-
Fixation Solution: 20% (w/v) trichloroacetic acid (TCA).
-
Destaining Solution: 3% (w/v) phosphoric acid.
-
Dye Elution Solution (for quantification): 50% (v/v) dioxane-water.
-
Polyacrylamide gel with separated proteins.
-
Orbital shaker.
-
Spectrophotometer.
Procedure:
-
Fixation: Immediately after electrophoresis, immerse the gel in the Fixation Solution for 30-60 minutes with gentle agitation on an orbital shaker. This step precipitates the proteins within the gel matrix.
-
Washing: Discard the Fixation Solution and wash the gel with deionized water for 5-10 minutes to remove excess TCA.
-
Staining: Immerse the gel in the Staining Solution for 5-10 minutes with gentle agitation. For major protein bands (100-500 ng), visualization may be possible within 0.5-3 minutes without a destaining step.
-
Destaining: For the detection of minor protein components, transfer the gel to the Destaining Solution. The destaining time will vary from 5 to 80 minutes depending on the gel thickness and support. Monitor the gel until the protein bands are clearly visible against a faint background.
-
Image Acquisition: After destaining, the gel can be imaged using a standard gel documentation system.
-
Quantification (Optional - By Dye Elution): a. Excise the stained protein bands from the gel. b. Place the excised gel pieces into individual microcentrifuge tubes. c. Add a defined volume of Dye Elution Solution to each tube. d. Incubate with agitation until the dye is completely eluted from the gel piece. e. Measure the absorbance of the eluted dye at the appropriate wavelength (typically around 560-600 nm, requires empirical determination for this compound). f. Create a standard curve using known concentrations of a standard protein (e.g., BSA) to determine the protein concentration in the samples.
Protocol 2: Staining of Protein Samples on Surfaces (Forensic Application Adaptation)
This protocol is adapted from forensic methods for enhancing protein-rich samples like bloodstains and can be used for qualitative and semi-quantitative analysis of proteins on non-porous surfaces.
Materials:
-
Fixative Solution: 2% (w/v) 5-sulfosalicylic acid in deionized water.
-
Staining Solution: A solution of this compound in a water/acetic acid/ethanol mixture. (A typical starting formulation could be 0.1% this compound, 10% acetic acid, 40% ethanol, and 50% water).
-
Rinse Solution: A mixture of water, acetic acid, and ethanol in the same proportions as the staining solution, but without the dye.
-
Application method: Spray bottle or immersion tray.
Procedure:
-
Fixation: Apply the Fixative Solution to the surface containing the protein sample for 3-5 minutes. This prevents the protein from smearing during staining.
-
Rinsing: Gently rinse the surface with deionized water to remove the fixative.
-
Staining: Apply the Staining Solution to the surface for 1-3 minutes. This can be done by spraying or by immersing the object in the solution.
-
Rinsing: Rinse the surface with the Rinse Solution to remove excess stain and reduce background.
-
Drying: Allow the surface to air dry completely.
-
Visualization and Analysis: The stained protein will appear purple. The intensity of the stain can be documented photographically for comparative analysis. For semi-quantitative analysis, densitometry can be performed on the digital images.
Visualizations
Caption: Experimental workflow for quantitative protein analysis using this compound.
Caption: Binding mechanism of this compound to proteins.
References
Step-by-Step Guide to Acid Violet 17 Fingerprint Enhancement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and techniques of Acid Violet 17 (AV17) for the enhancement of fingerprints, particularly those contaminated with blood. The protocols and data presented are intended to facilitate reproducible and optimized results in a laboratory setting.
Introduction
This compound is a protein stain used in forensic science to enhance latent fingerprints that are present in blood.[1][2][3][4] It reacts with the protein components of blood, primarily hemoglobin, to produce a vibrant purple-colored print, thereby increasing the contrast against the substrate.[1] This technique is effective on both porous and non-porous surfaces. For optimal results, a fixing step is required prior to staining to prevent the diffusion of the bloodstain and preserve the ridge detail of the fingerprint.
Data Presentation
The effectiveness of this compound can be compared with other protein stains. The following table summarizes fingerprint grading results on non-porous surfaces over time, comparing this compound with Acid Black 1. The grades are based on a scale where a higher number indicates a better-quality print.
| Reagent | Time After Deposition | Grade 0 | Grade 1 | Grade 2 | Grade 3 | Grade 4 |
| Acid Black 1 | 24 Hours | 0 | 0 | 42 | 35 | 167 |
| This compound | 24 Hours | 0 | 0 | 46 | 26 | 160 |
| Acid Black 1 | 2 Weeks | 0 | 0 | 46 | 31 | 166 |
| This compound | 2 Weeks | 0 | 0 | 49 | 20 | 174 |
| Source: Fingerprint Source Book – Chapter 3: Finger mark development techniques within scope of ISO 17025. |
On porous surfaces, experiments have shown that this compound can be more effective than some formulations of Acid Black 1. However, it is often recommended to perform a spot test on an inconspicuous area of the substrate to determine which reagent provides less background staining and greater contrast.
Experimental Protocols
Materials and Reagents
3.1.1. Solution Formulations
| Solution | Component | Quantity |
| Fixing Solution | 5-Sulfosalicylic acid dihydrate | 23 g |
| Distilled water | to 1 L | |
| Staining Solution | This compound powder | 1 g |
| Distilled water | 700 mL | |
| Ethanol | 250 mL | |
| Acetic acid | 50 mL | |
| Washing Solution | Distilled water | 700 mL |
| Ethanol | 250 mL | |
| Acetic acid | 50 mL | |
| Source: Fingerprint Source Book – Chapter 3: Finger mark development techniques within scope of ISO 17025. |
3.1.2. Equipment
-
Glass beakers or flasks
-
Magnetic stirrer and stir bars
-
Graduated cylinders
-
Wash bottles or spray bottles
-
Disposable pipettes
-
Trays for immersion
-
Fume hood
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Step-by-Step Protocol
Step 1: Preparation of Solutions
-
Fixing Solution: Dissolve 23 g of 5-sulfosalicylic acid dihydrate in distilled water and make up the volume to 1 L. Stir until fully dissolved.
-
Staining Solution: In a fume hood, add 700 mL of distilled water to a flask. Add 1 g of this compound powder and stir until it is completely dissolved. Add 250 mL of ethanol and 50 mL of acetic acid to the solution. Continue to stir until the solution is homogeneous.
-
Washing Solution: In a fume hood, combine 700 mL of distilled water, 250 mL of ethanol, and 50 mL of acetic acid. Stir to mix.
Step 2: Fixation of the Fingerprint
This step is crucial to prevent the blood from smearing during the staining process.
-
Carefully apply the fixing solution to the fingerprint. This can be done by immersing the object in a tray containing the solution or by using a wash bottle to gently cover the print.
-
Allow the fixing solution to remain in contact with the print for approximately 5 minutes.
-
Gently rinse the surface with distilled water to remove the excess fixing solution.
Step 3: Staining the Fingerprint
-
Apply the this compound staining solution using a method appropriate for the item. For small items, immersion in a tray is suitable. For larger or fixed items, a wash bottle or a disposable pipette can be used to apply the solution.
-
Allow the staining solution to be in contact with the fingerprint for 1 to 3 minutes. Some protocols suggest a slightly longer time of 3 to 4 minutes may be beneficial.
Step 4: Washing and Drying
-
Rinse the surface with the washing solution to remove the excess stain and reduce background coloration. This can be done by immersion or by gently flowing the solution over the surface.
-
Allow the item to air dry completely in a well-ventilated area.
Step 5: Visualization and Documentation
-
The enhanced fingerprint will appear as a purple-colored mark.
-
For documentation, the print should be photographed using a high-resolution camera with appropriate lighting to maximize contrast.
-
Fluorescence examination can also be used for visualization. The stained print can be excited with green light (approximately 480-545 nm), and the resulting fluorescence can be viewed and photographed using a red filter.
Diagrams
Experimental Workflow
Caption: Workflow for this compound fingerprint enhancement.
Signaling Pathway (Conceptual)
Caption: Interaction of this compound with blood proteins.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Ridge Detail / Smearing | Inadequate fixation of the blood. | Ensure the fixing solution is correctly prepared and applied for the recommended time before staining. |
| High Background Staining | Surface is highly porous; insufficient washing. | Perform a spot test with AV17 and Acid Black 1 to select the better reagent. Ensure thorough washing after staining. |
| Weak Staining | Staining time is too short; old or improperly prepared staining solution. | Increase staining time within the recommended range (1-4 minutes). Prepare fresh staining solution. |
| Faint Fluorescence | Nature of the stain; background fluorescence. | Use a high-intensity light source and appropriate filters. Consider lifting the print with a white gelatin lifter to reduce background interference. |
Safety Precautions
-
All procedures should be conducted in a well-ventilated area or a fume hood, especially when working with ethanol and acetic acid.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of powders and vapors.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
Application of Acid Violet 17 in Western Blotting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 17, also known under the trade name Coomassie Violet R200, is an anionic dye traditionally utilized for staining proteins in polyacrylamide gels, particularly following isoelectric focusing.[1][2] Its application as a total protein stain for membranes in Western blotting is a less documented but potentially valuable technique. This document provides detailed application notes and a generalized protocol for the use of this compound in Western blotting, aimed at researchers, scientists, and drug development professionals. The protocols and data presented are based on the known properties of anionic dyes and general principles of total protein staining in Western blotting, providing a framework for the empirical validation of this compound in this application.
Application Notes
The principle behind using this compound as a total protein stain on a Western blot membrane lies in its ability to bind to the positively charged amino acid residues of proteins. This interaction is reversible, allowing for subsequent immunodetection of the target protein. Total protein staining is a critical step in quantitative Western blotting, serving as a loading control to normalize the signal of the target protein against the total amount of protein in each lane. This normalization corrects for potential variations in sample loading and transfer efficiency, leading to more accurate and reliable quantification of protein expression.
Comparison with Common Total Protein Stains:
While Ponceau S and Coomassie Brilliant Blue are the most commonly used stains for total protein detection on Western blot membranes, this compound presents a potential alternative with its own set of characteristics.[3][4][5]
-
Sensitivity: Literature on gel staining suggests that colloidal this compound can detect proteins in the nanogram range (1-2 ng/mm²), indicating a potentially higher sensitivity compared to Ponceau S.
-
Reversibility: Like Ponceau S, this compound staining is reversible, which is essential for downstream immunodetection. This is a significant advantage over traditional Coomassie Brilliant Blue staining of membranes, which can be difficult to fully reverse and may interfere with antibody binding.
-
Linearity: For quantitative applications, a linear relationship between signal intensity and protein amount is crucial. Studies on gel-stained proteins with this compound have shown a linear relationship over a range of 1-100 micrograms of protein. This suggests its potential for reliable normalization in quantitative Western blotting.
Considerations for Use:
-
Membrane Compatibility: this compound, as an anionic dye, is expected to be compatible with both nitrocellulose and polyvinylidene difluoride (PVDF) membranes.
-
Optimization: The provided protocol is a starting point. Optimal staining and destaining times may vary depending on the membrane type, protein abundance, and specific experimental conditions.
-
Validation: It is crucial to validate that the this compound staining and destaining process does not interfere with the epitope of the target protein or the binding of the primary antibody.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this compound in comparison to standard total protein stains and provide a hypothetical example of its use in total protein normalization.
Table 1: Comparison of Total Protein Stains for Western Blotting
| Feature | This compound (Projected) | Ponceau S | Coomassie Brilliant Blue R-250 |
| Sensitivity | High (potentially 1-10 ng) | Moderate (~200 ng) | High (~50 ng) |
| Reversibility | Reversible | Reversible | Partially reversible (can be difficult) |
| Linear Range | Wide (projected based on gel data) | Moderate | Narrow |
| Staining Time | 5-10 minutes | 5-10 minutes | 15-30 minutes |
| Destaining | Aqueous solution (e.g., water or mild acid) | Water | Methanol/Acetic Acid solution |
| Downstream Compatibility | Expected to be compatible | Compatible | Can interfere with immunodetection |
Table 2: Hypothetical Example of Total Protein Normalization Using this compound
| Lane | Sample | Target Protein Signal (Arbitrary Units) | Total Protein Signal (this compound; Arbitrary Units) | Normalized Target Protein Signal |
| 1 | Control | 50,000 | 1,000,000 | 0.050 |
| 2 | Treated 1 | 75,000 | 1,100,000 | 0.068 |
| 3 | Treated 2 | 40,000 | 800,000 | 0.050 |
| 4 | Treated 3 | 90,000 | 1,200,000 | 0.075 |
Experimental Protocols
1. Preparation of this compound Staining Solution (0.1% w/v in 1% v/v Acetic Acid)
-
Materials:
-
This compound powder (CAS 4129-84-4)
-
Glacial Acetic Acid
-
Deionized Water
-
-
Procedure:
-
Weigh 0.1 g of this compound powder.
-
Add the powder to 90 mL of deionized water and stir until fully dissolved.
-
Add 1 mL of glacial acetic acid.
-
Bring the final volume to 100 mL with deionized water.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Store the solution at room temperature, protected from light.
-
2. Staining of Western Blot Membrane
-
Procedure:
-
Following protein transfer, briefly rinse the membrane in deionized water.
-
Immerse the membrane in the this compound staining solution and incubate with gentle agitation for 5-10 minutes at room temperature.
-
Visually inspect the membrane; protein bands should appear as purple bands.
-
Remove the membrane from the staining solution. The staining solution can be reused.
-
3. Destaining and Imaging
-
Procedure:
-
Wash the membrane in deionized water or 1% (v/v) acetic acid for 1-5 minutes with gentle agitation until the background is clear and the protein bands are well-defined.
-
Image the membrane using a compatible imaging system (e.g., a white light transilluminator or a gel documentation system).
-
Quantify the total protein in each lane using appropriate image analysis software.
-
4. Stripping of this compound Stain Before Immunodetection
-
Procedure:
-
After imaging, continue to wash the membrane with deionized water or TBST (Tris-Buffered Saline with Tween 20) until the purple color of the protein bands is no longer visible. This may take 10-20 minutes with several changes of the wash buffer.
-
Proceed with the blocking step of the Western blotting protocol.
-
Visualizations
Caption: Western blotting workflow incorporating this compound staining for total protein normalization.
Caption: The MAPK/ERK signaling pathway, often studied using Western blotting to detect phosphorylated proteins.
References
- 1. Fast and sensitive protein staining with colloidal this compound following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Seeing Blue and Red: Coomassie vs. Ponceau staining - Advansta Inc. [advansta.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Total Protein Detection | Bio-Rad [bio-rad.com]
Application Notes and Protocols for Acid Violet 17 Protein Staining in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 17 is an anionic triphenylmethane dye traditionally utilized for staining proteins in polyacrylamide and agarose gels, as well as in forensic applications for the enhancement of bloodstains. Its mechanism of action involves the electrostatic and hydrophobic interactions between the negatively charged dye molecules and the positively charged amino acid residues of proteins in an acidic environment. This binding results in a colored complex, allowing for the visualization and quantification of proteins.
While well-established for gel-based applications, the principles of this compound-protein interaction can be adapted for a quantitative, solution-based protein assay, analogous to the widely used Bradford assay. This document provides detailed application notes and a proposed protocol for the determination of protein concentration in solution using this compound. The provided solution-based protocol is a starting point based on available data and may require further optimization for specific applications.
Principle of the Assay
In an acidic solution, proteins carry a net positive charge due to the protonation of amine groups. This compound, an anionic dye, binds to these protonated proteins, primarily through electrostatic interactions with basic amino acid residues (such as lysine, arginine, and histidine) and hydrophobic interactions. This binding event leads to the formation of a stable, colored protein-dye complex. The intensity of the color, which can be measured spectrophotometrically, is proportional to the concentration of protein in the sample. By comparing the absorbance of an unknown sample to a standard curve generated from a series of known protein concentrations, the protein concentration of the unknown sample can be determined.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound protein staining. It is important to note that the data for the solution-based assay is based on a proposed protocol and may vary with optimization.
Table 1: Performance Characteristics of this compound Protein Staining
| Parameter | Gel-Based Staining (Elution Method) | Proposed Solution-Based Assay |
| Linear Range | 1 - 100 µg[1] | To be determined (expected to be in the µg range) |
| Sensitivity | 1 - 2 ng/mm² for specific proteins[1] | To be determined |
| Wavelength (λmax) | Not applicable (visual) | ~590 nm (proposed) |
| Incubation Time | 5 - 10 minutes (staining step)[1] | ~5 minutes |
| Compatibility | Compatible with IEF and PAGE gels[1] | To be determined |
Table 2: Comparison with Standard Protein Assays
| Assay | Principle | Typical Range | Advantages | Disadvantages |
| This compound (Proposed) | Dye-binding (anionic) | To be determined | Potentially rapid and simple | Requires optimization, potential for high background, limited data available |
| Bradford | Dye-binding (Coomassie Blue G-250) | 1 - 20 µg/mL | Fast, sensitive, simple | Incompatible with detergents, protein-to-protein variability |
| BCA | Copper reduction and chelation | 20 - 2,000 µg/mL | Compatible with most detergents, stable color | Slower than Bradford, sensitive to reducing agents |
| Lowry | Copper chelation and Folin-Ciocalteu reduction | 5 - 100 µg/mL | High sensitivity | Complex, multi-step, sensitive to many interfering substances |
Experimental Protocols
Protocol 1: Staining Proteins in Polyacrylamide Gels (Established Method)
This protocol is adapted from established methods for staining proteins in polyacrylamide gels following electrophoresis.[2]
Materials:
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Fixing Solution: 20% (w/v) Trichloroacetic acid (TCA) in deionized water
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Staining Stock Solution: 0.2% (w/v) this compound in deionized water
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Phosphoric Acid Solution: 20% (w/v) in deionized water
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Working Staining Solution: Mix equal volumes of Staining Stock Solution and Phosphoric Acid Solution shortly before use.
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Destaining Solution: 3% (w/v) Phosphoric acid in deionized water
-
Orbital shaker
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean container with a sufficient volume of Fixing Solution to completely submerge it. Incubate for 20 minutes at room temperature with gentle agitation.
-
Rinsing: Discard the Fixing Solution and briefly rinse the gel with the Destaining Solution for approximately 1 minute.
-
Staining: Remove the rinsing solution and add the freshly prepared Working Staining Solution. Incubate for 10 minutes at room temperature with gentle agitation.
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Destaining: Discard the staining solution and add the Destaining Solution. Gently agitate the gel until the protein bands are clearly visible against a clear background. This may take 5 to 80 minutes depending on the gel thickness. Change the destaining solution as needed.
-
Washing and Storage: Once destaining is complete, wash the gel twice with deionized water for 5 minutes each. The gel can then be imaged or stored in deionized water.
Protocol 2: Proposed Solution-Based Protein Assay
Disclaimer: This is a proposed protocol based on the principles of dye-binding assays and available data for this compound. Optimization of reagent concentrations, incubation times, and wavelength of measurement is highly recommended for achieving the best results.
Materials:
-
This compound Assay Reagent: 0.05% (w/v) this compound in 10% (w/v) Phosphoric Acid. To prepare, dissolve 50 mg of this compound in 100 mL of 10% phosphoric acid. Filter through a 0.45 µm filter to remove any particulates. Store at room temperature in a light-blocking bottle.
-
Protein Standard: A protein of known concentration, such as Bovine Serum Albumin (BSA) at 1 mg/mL.
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~590 nm.
-
Test tubes or a 96-well microplate.
Procedure:
-
Preparation of Standards: Prepare a series of protein standards by diluting the 1 mg/mL BSA stock solution with deionized water or the same buffer as the unknown samples. A typical concentration range for the standard curve could be 0, 10, 25, 50, 75, and 100 µg/mL.
-
Sample Preparation: If necessary, dilute the unknown protein samples to fall within the range of the standard curve.
-
Assay Procedure (Test Tube Format): a. Pipette 50 µL of each standard and unknown sample into separate, clearly labeled test tubes. b. Add 1 mL of the this compound Assay Reagent to each tube. c. Vortex briefly to mix. d. Incubate at room temperature for 5 minutes. e. Measure the absorbance of each sample at the optimal wavelength (start with 590 nm and optimize if necessary) against a blank containing only the sample buffer and the assay reagent.
-
Assay Procedure (96-Well Plate Format): a. Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well plate. b. Add 200 µL of the this compound Assay Reagent to each well. c. Mix gently on a plate shaker for 30 seconds. d. Incubate at room temperature for 5 minutes. e. Measure the absorbance at the optimal wavelength (~590 nm).
-
Data Analysis: a. Subtract the absorbance of the blank from the absorbance of all standards and unknown samples. b. Plot the corrected absorbance values of the standards versus their known concentrations to generate a standard curve. c. Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.
Potential Interfering Substances:
Based on knowledge from other dye-binding assays, the following substances may interfere with the this compound protein assay:
-
Detergents and Surfactants: These can interact with the dye and/or protein, leading to inaccurate results.
-
Strongly Basic Buffers: These will neutralize the acidic assay reagent, preventing the necessary electrostatic interactions.
-
High Salt Concentrations: May interfere with the dye-protein binding.
Visualizations
Caption: Principle of this compound protein binding.
Caption: Workflow for the proposed solution-based assay.
References
Troubleshooting & Optimization
How to reduce background staining with Acid Violet 17
Welcome to the technical support center for Acid Violet 17. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize your staining protocols and minimize background interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as Coomassie Brilliant Violet R150) is an anionic triphenylmethane dye. Its staining mechanism is based on the electrostatic attraction between the negatively charged sulfonic acid groups on the dye molecule and positively charged amino groups on proteins, particularly in an acidic environment. This interaction results in a vibrant violet color, allowing for the visualization of proteins in various applications such as gel electrophoresis and tissue staining.
Q2: What are the primary causes of high background staining with this compound?
High background staining can obscure results and is typically caused by one or more of the following factors:
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Non-Specific Binding: The dye can bind non-specifically to the sample matrix through ionic or hydrophobic interactions. This is a common issue with porous surfaces or tissues with a high content of extracellular matrix proteins.[1][2]
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Inadequate Fixation: Proper fixation is crucial to precipitate proteins within the gel or tissue, preventing them from diffusing and causing a smeared background.
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Suboptimal Dye Concentration: Using a concentration of this compound that is too high can lead to excess dye that is difficult to wash out from the background.
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Insufficient Washing/Destaining: Inadequate washing after staining fails to remove all unbound or loosely bound dye molecules from the background. The composition of the wash solution is also critical.[1]
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Incorrect pH: The pH of the staining and destaining solutions can influence the charge of both the proteins and the dye, affecting binding affinity and background.
Q3: Can this compound be used on live cells? What are its cytotoxic effects?
Caution is advised when using this compound on live cells. Studies have shown that at concentrations of 0.25 mg/mL and higher, this compound can reduce cell viability and induce apoptosis.[3][4] It has also been observed to cause delocalization of the tight junction protein ZO-1 and the adherens junction protein β-catenin (CTNNB1) from the cell membrane, and to disorganize the actin cytoskeleton. These effects suggest potential impacts on cell adhesion, signaling, and overall cellular health. For live-cell applications, it is imperative to perform dose-response and viability assays to determine a safe concentration for your specific cell type and experimental duration.
Q4: Is this compound compatible with downstream applications like mass spectrometry?
Similar to other Coomassie-based dyes, this compound is generally considered compatible with mass spectrometry. The dye does not chemically modify the proteins, allowing for their subsequent analysis. However, it is crucial to ensure that all unbound dye is thoroughly removed through washing and destaining, as excess dye can interfere with the analysis.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound staining.
Issue 1: High Background Staining
| Potential Cause | Recommended Solution |
| Non-Specific Binding | For Porous Surfaces/Tissues: Incorporate a blocking step before staining. Incubate the sample with a blocking agent such as 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum (from the same species as the secondary antibody if applicable in a related IHC experiment) in a buffered solution (e.g., PBS with 0.1% Tween-20) for at least 1 hour. For Gels: Ensure the gel surface is clean and free of contaminants. |
| Inadequate Fixation | Use an appropriate fixative solution to precipitate proteins effectively. For polyacrylamide gels, a solution of 20% trichloroacetic acid is effective. For tissues, 10% neutral buffered formalin is a standard fixative. Ensure the fixation time is sufficient for the sample thickness. |
| Dye Concentration Too High | Optimize the dye concentration by performing a titration. Start with a lower concentration (e.g., 0.05%) and gradually increase it to find the optimal balance between signal intensity and background. A typical starting concentration for gel staining is 0.1-0.2%. |
| Insufficient Washing/Destaining | Increase the number and/or duration of washing steps after staining. Use a destaining solution with the appropriate composition. For gels, a solution of 3% phosphoric acid is effective. For tissues, a brief rinse in 1% acetic acid can help to differentiate the stain and reduce background. Ensure gentle agitation during washing and destaining to enhance the removal of unbound dye. |
| Suboptimal pH | Ensure the pH of your staining solution is acidic to promote binding to proteins. The pH of the destaining solution should also be controlled to effectively remove background without excessively destaining the protein bands. |
Issue 2: Weak or No Staining
| Potential Cause | Recommended Solution |
| Low Protein Concentration | Ensure that a sufficient amount of protein is loaded on the gel or is present in the tissue. Use a positive control with a known amount of protein to verify the staining procedure. |
| Staining Time Too Short | Increase the incubation time with the this compound solution. For polyacrylamide gels, a staining time of 5-10 minutes is a good starting point. |
| Excessive Destaining | Reduce the duration of the destaining steps or use a milder destaining solution. Monitor the destaining process visually to avoid removing the dye from the protein bands. |
| Improperly Prepared Solutions | Prepare fresh staining and destaining solutions. Ensure that the dye is fully dissolved in the staining solution. Gentle heating and stirring can aid in dissolving the dye powder. |
Experimental Protocols
Protocol 1: Staining Proteins in Polyacrylamide Gels
This protocol is adapted from a method for colloidal this compound staining of proteins in polyacrylamide gels.
Reagents:
-
Fixing Solution: 20% (w/v) Trichloroacetic Acid (TCA) in deionized water.
-
Staining Solution: 0.1-0.2% (w/v) this compound in 10% (w/v) phosphoric acid.
-
Destaining Solution: 3% (w/v) phosphoric acid in deionized water.
Procedure:
-
Fixation: After electrophoresis, place the gel in the Fixing Solution for 20-30 minutes with gentle agitation.
-
Rinsing: Briefly rinse the gel with the Destaining Solution for approximately 1 minute.
-
Staining: Immerse the gel in the Staining Solution for 5-10 minutes with gentle agitation.
-
Destaining: Transfer the gel to the Destaining Solution. Change the solution 2-3 times every 10-20 minutes until the background is clear and the protein bands are well-defined.
-
Washing: Wash the gel twice with deionized water for 5 minutes each.
-
Storage: The gel can be stored in deionized water at 4°C.
Protocol 2: Staining Proteins in Tissue Sections (Investigational)
This protocol is a general guideline for adapting this compound for use in tissue staining and will require optimization for your specific tissue type and experimental conditions.
Reagents:
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Fixative: 10% Neutral Buffered Formalin.
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Blocking Buffer: 5% Normal Goat Serum in PBS with 0.1% Triton X-100.
-
Staining Solution: 0.1% (w/v) this compound in 1% acetic acid.
-
Differentiating Solution: 1% acetic acid in deionized water.
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Dehydrating Alcohols: 70%, 95%, and 100% ethanol.
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Clearing Agent: Xylene or a xylene substitute.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Fixation: Ensure the tissue was adequately fixed in 10% Neutral Buffered Formalin.
-
Blocking: Incubate the slides in Blocking Buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific binding.
-
Staining: Gently blot the excess blocking buffer and immerse the slides in the Staining Solution for 5-10 minutes.
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Rinsing: Briefly rinse the slides in distilled water.
-
Differentiation: Dip the slides in the Differentiating Solution for a few seconds. Monitor this step microscopically to control the removal of background staining.
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Washing: Wash the slides in running tap water for 5 minutes.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Visualizations
Logical Workflow for Troubleshooting High Background Staining
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Fast and sensitive protein staining with colloidal this compound following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acid Violet 17 Staining and Destaining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Acid Violet 17 destaining time and solution composition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of an this compound staining solution?
A1: this compound staining solution is typically an acidic solution. For protein electrophoresis, a common formulation involves dissolving this compound in a mixture of water, ethanol, and acetic acid. Another formulation utilizes phosphoric acid. For enhancing bloodstains, the solution is generally a mixture of water, acetic acid, and ethanol.[1][2][3]
Q2: What are the recommended destaining solutions for this compound?
A2: Two main types of destaining solutions are commonly used:
-
Aqueous-Organic Mix: This solution typically has the same composition as the staining solution but without the this compound dye (a mixture of water, ethanol, and acetic acid).[1] This is often used for both protein gels and bloodstain enhancement.
-
Phosphoric Acid Solution: A 3% (w/v) phosphoric acid solution is also effective for destaining polyacrylamide gels.[2]
Q3: How long should I destain my protein gel stained with this compound?
A3: Destaining time is dependent on several factors, including gel thickness, the desired level of sensitivity, and the destaining solution used. For polyacrylamide gels, destaining can range from 5 to 80 minutes. Thicker gels will generally require longer destaining times.
Q4: Can I reuse the this compound staining and destaining solutions?
A4: While it may be possible to reuse staining solution, it is generally not recommended for quantitative applications as the dye concentration will decrease with each use, potentially leading to inconsistent results. Destaining solution can often be reused multiple times until it becomes noticeably colored.
Q5: Is a fixing step necessary before staining with this compound?
A5: Yes, a fixing step is crucial, especially when staining proteins in gels or bloodstains. Fixation prevents the diffusion of proteins, ensuring sharp and well-defined bands or prints. Common fixatives include solutions of sulfosalicylic acid or trichloroacetic acid.
Troubleshooting Guides
Issue 1: High Background Staining on Protein Gels
| Possible Cause | Troubleshooting Step |
| Inadequate destaining time | Increase the destaining time in increments of 10-15 minutes, monitoring the gel periodically. |
| Contaminated destaining solution | Replace the destaining solution with a fresh batch. |
| Insufficient fixing | Ensure the fixing step is performed for the recommended duration to properly precipitate the proteins. |
| Excessive dye concentration in staining solution | Prepare a new staining solution with a lower concentration of this compound. |
Issue 2: Faint or Weak Protein Bands
| Possible Cause | Troubleshooting Step |
| Insufficient staining time | Increase the staining time. For protein gels, 5-10 minutes is a general guideline. |
| Low protein concentration | Increase the amount of protein loaded onto the gel. |
| Over-destaining | Reduce the destaining time. Monitor the gel closely during destaining to stop the process once the background is clear and the bands are still distinct. |
| Inefficient fixing | Ensure the fixative solution is fresh and the fixing step is adequate to prevent protein loss from the gel. |
Issue 3: Diffuse or Smeared Protein Bands
| Possible Cause | Troubleshooting Step |
| Inadequate or omitted fixing step | Always perform the fixing step before staining to prevent the diffusion of proteins within the gel. |
| Poor quality of electrophoresis | Optimize the electrophoresis running conditions (voltage, buffer composition, etc.) to ensure sharp band separation. |
Issue 4: Background Staining on Porous Surfaces (Forensic Applications)
| Possible Cause | Troubleshooting Step |
| Nature of the substrate | Porous surfaces are prone to background staining with this compound. |
| Inadequate washing | After staining, wash the surface thoroughly with the destaining solution (water/acetic acid/ethanol mixture) to remove excess dye. |
| Testing on a control area | Before applying to the evidence, test the staining and destaining procedure on a small, inconspicuous area of the same material to assess the potential for background staining. |
Experimental Protocols
Protocol 1: Staining and Destaining of Polyacrylamide Gels
1. Fixation:
- Following electrophoresis, immerse the gel in a fixing solution (e.g., 20% w/v trichloroacetic acid or 2% w/v sulfosalicylic acid) for at least 30 minutes.
2. Staining:
- Decant the fixing solution and add the this compound staining solution (e.g., 0.1% this compound in a mixture of 70% demineralized water, 25% ethanol, and 5% acetic acid).
- Agitate the gel gently on a shaker for 5-10 minutes.
3. Destaining:
- Remove the staining solution.
- Add the destaining solution (e.g., a mixture of 70% demineralized water, 25% ethanol, and 5% acetic acid, or 3% w/v phosphoric acid).
- Agitate the gel on a shaker. The destaining time will vary depending on the gel thickness (see table below). Change the destaining solution if it becomes heavily colored.
- Continue destaining until the protein bands are clearly visible against a faint background.
Data Presentation: Destaining Time vs. Gel Thickness for Polyacrylamide Gels
| Gel Thickness (microns) | Recommended Destaining Time (minutes) with 3% Phosphoric Acid |
| 120 | 5 - 15 |
| 250 | 15 - 30 |
| 500 | 30 - 80 |
Note: This data is adapted from a study on colloidal this compound and should be used as a general guideline. Optimal times may vary based on specific experimental conditions.
Visualizations
Caption: Workflow for staining and destaining protein gels with this compound.
Caption: Decision-making flowchart for troubleshooting high background staining.
References
Preventing precipitation of Acid Violet 17 in staining solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Acid Violet 17 in staining solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic anionic dye belonging to the triphenylmethane class.[1] It appears as a dark navy blue or dark green powder and is soluble in water and ethanol.[2][3] Its solution in water is purple, while in ethanol it is violet-blue.[4] It is commonly used as a histological and protein stain, particularly in electrophoresis applications like SDS-PAGE, and for the enhancement of bloodstains in forensic science.[5]
Q2: What is the typical composition of an this compound staining solution?
This compound staining solutions are typically prepared in a mixture of water, ethanol, and an acid. The acidic environment is crucial for effective staining, particularly of proteins. Common acids used include acetic acid or phosphoric acid. A typical formulation involves dissolving the dye in water first, followed by the addition of ethanol and acid.
Q3: What causes this compound to precipitate from the staining solution?
Precipitation of this compound can be caused by several factors:
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Improper Solvent Ratios: An incorrect balance of water, ethanol, and acid can reduce the dye's solubility.
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Low Temperature: The solubility of this compound, like many dyes, is likely to decrease at lower temperatures, leading to precipitation.
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High Dye Concentration: Exceeding the solubility limit of the dye in the specific solvent mixture will cause it to precipitate.
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Incorrect pH: this compound is most stable within a pH range of 3 to 9. Significant deviations outside this range can affect its solubility.
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Contaminants: The presence of certain salts or other impurities can reduce the dye's solubility.
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Water Hardness: The use of tap water with high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can potentially lead to the formation of less soluble salts of the dye.
Q4: How can I prepare a stable stock solution of this compound?
To prepare a stable stock solution, it is recommended to:
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Use high-purity, deionized or distilled water.
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Dissolve the this compound powder in the water component of your formulation first with continuous stirring. Gentle warming can aid dissolution, but boiling should be avoided.
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After the dye is fully dissolved, slowly add the ethanol and then the acid component while stirring.
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Filter the final solution to remove any undissolved microparticles.
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Store the solution in a tightly sealed, dark container at a stable room temperature.
Troubleshooting Guide: Preventing Precipitation
This guide will help you identify and resolve common issues leading to the precipitation of this compound in your staining solution.
Problem: Precipitate forms immediately upon dissolving the dye.
| Possible Cause | Recommended Solution |
| Low-Quality Water | Use deionized or distilled water for all solution preparations. |
| Dye Impurities | Use a high-grade this compound. Filter the staining solution after preparation using a 0.22 µm or 0.45 µm filter. |
| Incorrect Order of Addition | Always dissolve the this compound powder in water first before adding ethanol and acid. |
Problem: Precipitate forms when the solution cools down.
| Possible Cause | Recommended Solution |
| Supersaturated Solution | Prepare a less concentrated stock solution. If a high concentration is necessary, gently warm the solution before use to redissolve the precipitate. Store the solution at a stable room temperature and avoid refrigeration unless specified. |
Problem: Precipitate forms upon addition of other reagents (e.g., buffers).
| Possible Cause | Recommended Solution |
| pH Shift | Ensure the final pH of the staining solution is within the optimal range for this compound solubility (pH 3-9). Adjust the pH of the solution before adding the dye if necessary. |
| Reagent Incompatibility | Test the compatibility of all reagents with the dye solution in a small-scale pilot experiment before preparing a large batch. |
Problem: Uneven staining or dye aggregates on the specimen.
| Possible Cause | Recommended Solution |
| Precipitation during staining | Ensure the staining solution is clear and free of any visible precipitate before application. Maintain a consistent and optimal temperature during the staining procedure. |
Experimental Protocols
Protocol for Preparing a Stable this compound Staining Solution (for Protein Gel Staining)
This protocol is adapted from established methods for preparing protein staining solutions.
Materials:
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This compound powder (high purity)
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Deionized or distilled water
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Ethanol (95% or absolute)
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Glacial Acetic Acid
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Magnetic stirrer and stir bar
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Graduated cylinders and beakers
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0.22 µm syringe filter
Procedure:
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Prepare the Solvent Mixture: In a clean beaker, prepare the desired volume of the solvent mixture. A common formulation is a water/ethanol/acetic acid mixture. For example, to prepare 100 mL of a 45:45:10 (v/v/v) water:ethanol:acetic acid solution, mix 45 mL of deionized water, 45 mL of ethanol, and 10 mL of glacial acetic acid.
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Dissolve the Dye: While stirring the solvent mixture, slowly add the this compound powder to achieve the desired final concentration (e.g., 0.1% w/v).
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Ensure Complete Dissolution: Continue stirring for at least 30 minutes to ensure the dye is completely dissolved. The solution should be a clear, deep violet color with no visible particles.
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Filter the Solution: For optimal results and to remove any potential micro-precipitates, filter the staining solution through a 0.22 µm filter into a clean, dark storage bottle.
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Storage: Store the solution at room temperature in a tightly sealed container, protected from light.
Visualizations
References
Technical Support Center: Removing Acid Violet 17 Stains from Lab Equipment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of Acid Violet 17 stains from various types of laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it stain so persistently?
A1: this compound is a water-soluble, acidic triphenylmethane dye primarily used for staining proteins in applications like visualizing fingerprints in blood.[1][2] Its staining potential is due to its ability to bind to proteins and other organic residues, making it adhere strongly to surfaces, especially those with minor scratches or residual organic material.
Q2: Is it necessary to clean this compound stained labware immediately?
A2: Yes, it is highly recommended to clean stained lab equipment as soon as possible. Stains that are allowed to dry can be significantly more challenging to remove. If immediate cleaning is not feasible, soaking the equipment in water can help prevent the stain from setting.[3]
Q3: What personal protective equipment (PPE) should be worn when cleaning this compound stains?
A3: Standard laboratory PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves, should be worn. If using strong acids, bases, or volatile organic solvents, it is advisable to work in a well-ventilated area or a fume hood.
Q4: Can this compound be used with all types of plastic labware?
A4: Caution should be exercised when using this compound with certain plastics. Polycarbonate, for instance, has poor resistance to the ethanol and acetic acid often used in this compound solutions.[1][4] Polypropylene offers better resistance to non-oxidizing acids and many organic solvents, while PTFE is highly resistant to most chemicals. Always consult a chemical compatibility chart for the specific plastic in use.
Troubleshooting Guide
Problem: A faint purple hue remains on glassware after standard washing.
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Solution: This may be due to residual dye that has adsorbed to the glass surface. An acid rinse is often effective in removing such stains. Soak the glassware in a 1% solution of hydrochloric acid (HCl) or nitric acid (HNO₃) for several hours, followed by thorough rinsing with deionized water.
Problem: Plasticware (e.g., pipette tip boxes, beakers) is stained with this compound.
-
Solution: The appropriate cleaning method depends on the type of plastic.
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For Polypropylene (PP): Start with a 70% ethanol or isopropanol rinse. If the stain persists, a dilute bleach solution (e.g., a 1:10 dilution of household bleach) can be effective. Ensure to rinse thoroughly with water afterward to remove all bleach residues.
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For Polycarbonate (PC): Avoid using ethanol, acetone, or strong bases, as these can damage the plastic. Use a mild detergent and gentle scrubbing. For persistent stains, a very dilute acid solution may be used, but it is crucial to test on a small, inconspicuous area first.
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For Polytetrafluoroethylene (PTFE): This material is highly resistant to most chemicals. Stains can typically be removed with organic solvents like ethanol, isopropanol, or acetone, followed by washing with a laboratory detergent.
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Problem: this compound has stained a stainless steel surface.
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Solution: Stainless steel is generally resistant to this compound. Stains can usually be removed by wiping with 70% ethanol or isopropanol. For more stubborn stains, a mild laboratory detergent with gentle scrubbing can be used. Avoid abrasive cleaners that can scratch the surface.
Data Presentation: Chemical Compatibility and Cleaning Agent Suitability
The following table summarizes the suitability of various cleaning agents for removing this compound stains from common laboratory materials.
| Material | Mild Detergent | 70% Ethanol / Isopropanol | Dilute Acetic Acid | Dilute HCl / HNO₃ | Dilute Bleach (Sodium Hypochlorite) | Acetone |
| Glass (Borosilicate) | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Polypropylene (PP) | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Polycarbonate (PC) | ✓ | X | ✓ | △ | △ | X |
| PTFE | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Stainless Steel | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
Key:
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✓: Suitable
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△: Use with caution, test on a small area first
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X : Not recommended, may cause damage
Experimental Protocols
Protocol 1: General Cleaning of Light this compound Stains
This protocol is suitable for fresh stains on most lab equipment.
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Initial Rinse: Immediately after use, rinse the stained equipment thoroughly with deionized water to remove any excess this compound solution.
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Solvent Rinse: Rinse the equipment with the solvent used to prepare the this compound solution (typically a mixture of water, ethanol, and acetic acid, without the dye). Alternatively, a rinse with 70% ethanol can be effective.
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Detergent Wash: Wash the equipment with a mild laboratory detergent and warm water. Use a soft brush to gently scrub the stained areas.
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Final Rinse: Rinse the equipment thoroughly with deionized water to remove all traces of detergent.
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Drying: Allow the equipment to air dry or dry in a drying oven as appropriate for the material.
Protocol 2: Removal of Stubborn this compound Stains from Glassware
This protocol is intended for persistent stains on borosilicate glassware.
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Initial Cleaning: Follow steps 1-3 of the General Cleaning protocol.
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Acid Soak: Prepare a 1% (v/v) solution of hydrochloric acid or nitric acid in a suitable container. Submerge the stained glassware in the acid solution and allow it to soak for at least one hour. For very stubborn stains, the soaking time can be extended.
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Thorough Rinse: Carefully remove the glassware from the acid bath and rinse it extensively under running tap water, followed by multiple rinses with deionized water to ensure all acid is removed.
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Final Wash: Perform a final wash with a mild laboratory detergent, followed by a final deionized water rinse.
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Drying: Dry the glassware in a drying oven.
Mandatory Visualization
Caption: Workflow for selecting the appropriate cleaning method for this compound stains.
References
Technical Support Center: Acid Violet 17 Staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Acid Violet 17, with a specific focus on the critical role of pH in achieving optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound staining?
This compound is an anionic dye, meaning its molecules carry a net negative charge, primarily due to the presence of sulfonate (-SO3) groups.[1] The staining mechanism relies on ionic bonding between the negatively charged dye molecules and positively charged groups on proteins.[2] In an acidic environment, amino groups on proteins become protonated (gain a hydrogen ion, H+), resulting in a net positive charge. This electrostatic attraction is the primary basis for the vibrant violet staining of proteins by this compound.
Q2: Why is an acidic pH crucial for successful this compound staining?
An acidic pH is essential for maximizing the staining intensity. Lowering the pH of the staining solution increases the concentration of hydrogen ions (H+). These ions protonate the amino groups on proteins, particularly on lysine residues, creating more cationic (positively charged) sites.[3] This enhanced positive charge on the target proteins strengthens their attraction to the anionic this compound dye, resulting in a more rapid and intense stain.[3]
Q3: What is the optimal pH for this compound staining?
The optimal pH depends on the application. For staining proteins in blood on porous and non-porous surfaces, a strongly acidic environment is required.[4] For dyeing wool and silk, a pH range of 3 to 5 is recommended. In biochemical applications like staining proteins in polyacrylamide gels, a highly acidic solution containing phosphoric acid is used.
Q4: What is "fixation" and why is it necessary before staining?
Fixation is a critical step, especially when staining biological samples like blood. It involves treating the sample with a fixative, such as 5-Sulfosalicylic Acid (SSA), before applying the dye. This has two main purposes: it precipitates and immobilizes the proteins, preventing them from dissolving or diffusing during the staining process, and it helps create the acidic environment necessary for effective dye binding. Applying this compound without prior fixation can lead to the complete loss of detail as the blood dissolves.
Troubleshooting Guide
Issue 1: Weak or No Staining
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Possible Cause: The pH of the staining solution is too high (not acidic enough). This is the most common reason for poor staining, as it prevents the necessary protonation of proteins for dye binding.
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Solution:
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Verify the pH of your staining solution. For forensic applications, the formulation should contain acetic acid to ensure an acidic environment.
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Ensure the mandatory fixation step with an acidic fixative like 5-Sulfosalicylic Acid was performed correctly.
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Increase the staining time. For heavily contaminated areas, longer dyeing times may be necessary.
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Issue 2: High Background Staining
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Possible Cause: Excess dye remains on the substrate, particularly on porous surfaces, obscuring the stained target.
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Solution:
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Perform a thorough destaining/washing step after staining. Use a solution with the same composition as the staining solution but without the dye (e.g., a mixture of water, ethanol, and acetic acid).
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The destaining time is subjective; wash until the excess dye is removed and maximum contrast is achieved.
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For highly porous surfaces, test the staining and destaining procedure on a small, inconspicuous area first to assess the potential for background staining.
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Issue 3: Inconsistent Staining Results
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Possible Cause: Inconsistent preparation of staining or fixation solutions, leading to variability in pH and reagent concentration.
-
Solution:
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Use a calibrated pH meter to verify the pH of prepared buffer and staining solutions.
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Follow a standardized protocol for solution preparation, carefully measuring each component.
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Prepare fresh staining solutions regularly. The stain/buffer mix is critical for well-defined staining.
-
Data Summary
The optimal pH and solution composition for this compound staining vary by application. The table below summarizes recommended conditions for common uses.
| Application | Recommended pH | Typical Formulation Components |
| Forensic Bloodstain Enhancement | Strongly Acidic | Fixative: 5-Sulfosalicylic Acid in water. Staining Solution: this compound, water, ethanol, acetic acid. |
| Textile Dyeing (Wool/Silk) | 3.0 - 5.0 | Dye applied in a strong or weakly acidic bath. |
| Protein Gel Staining (Biochemistry) | Highly Acidic | Fixative: Trichloroacetic acid. Staining Solution: Colloidal this compound in phosphoric acid. |
Experimental Protocols
Protocol 1: Staining of Blood Proteins (Forensic Application)
This protocol is adapted from recommendations for enhancing fingerprints in blood.
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Fixation:
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Prepare a 2% (w/v) solution of 5-Sulfosalicylic Acid in deionized water (e.g., 20-23g in 1 L).
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Immerse or cover the sample with the fixative solution for a minimum of 5 minutes.
-
-
Staining:
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Prepare the staining solution: 1g this compound powder dissolved in 700mL deionized water, 250mL ethanol, and 50mL acetic acid.
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After fixation, rinse the sample briefly with deionized water.
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Immerse the sample in the this compound staining solution for 3-5 minutes.
-
-
Destaining/Washing:
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Prepare the washing solution: 700mL deionized water, 250mL ethanol, and 50mL acetic acid.
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Wash the sample with this solution until excess dye is removed from the background and the stained print shows good contrast.
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Allow the sample to air dry completely.
-
Protocol 2: Preparation of an Acidic Acetate Buffer (pH 4.6)
This is a general protocol for preparing a common acidic buffer.
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Prepare Stock Solutions:
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0.2 M Acetic Acid: Add 11.55 mL of glacial acetic acid to a 1 L volumetric flask and fill to the mark with deionized water.
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0.2 M Sodium Acetate: Dissolve 16.4 g of anhydrous sodium acetate in deionized water in a 1 L volumetric flask and fill to the mark.
-
-
Mix Buffer:
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In a beaker, combine 14.8 mL of the 0.2 M acetic acid solution with 36.2 mL of the 0.2 M sodium acetate solution.
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Add deionized water to a final volume of 100 mL.
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-
Verify pH:
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Calibrate a pH meter using standard buffers.
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Measure the pH of the prepared buffer. It should be approximately 4.6. Adjust slightly with the stock solutions if necessary.
-
Visualizations
Caption: Standard experimental workflow for this compound staining.
Caption: Relationship between low pH and enhanced this compound staining.
References
Technical Support Center: Acid Violet 17 in Forensic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid Violet 17 in forensic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in forensic analysis?
This compound (also known as Coomassie Violet R-150) is a protein stain used in forensic science to enhance latent fingerprints and footwear impressions contaminated with blood.[1][2] It stains the protein components of blood, producing a vibrant purple color, which increases the contrast of the impression against the substrate.[1][3]
Q2: On what types of surfaces can this compound be used?
This compound is effective on a variety of surfaces, including non-porous (e.g., glass, plastic, finished wood) and porous (e.g., paper, cardboard) substrates.[1] However, on porous surfaces, there is a higher risk of background staining which can reduce the clarity of the developed print.
Q3: Is a fixative necessary before applying this compound?
Yes, it is crucial to fix the blood impression before applying the this compound solution. The fixative, typically a 2% solution of 5-sulfosalicylic acid, prevents the blood from diffusing or running when the staining solution is applied, which would result in the loss of ridge detail.
Q4: Can this compound be used in a sequence with other enhancement techniques?
Yes, this compound is often used in a sequence with other reagents. For porous surfaces, a recommended sequence is DFO, followed by ninhydrin, and then this compound. For non-porous surfaces, a common sequence is vacuum metal deposition (VMD) or powders, then Acid Yellow 7, followed by this compound. Using this compound after Acid Yellow 7 may result in slightly less contrast than if used alone.
Q5: Does this compound fluoresce?
Stained impressions can exhibit faint fluorescence when excited with green light (around 490-575 nm). The fluorescence can often be enhanced by lifting the developed print with a white gelatin lifter.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or Weak Staining | 1. Insufficient staining time. 2. Depleted or improperly prepared staining solution. 3. Blood impression was not properly fixed, leading to diffusion. | 1. Increase the staining time to the recommended 1-3 minutes. 2. Prepare a fresh batch of this compound staining solution. 3. Ensure the blood impression is thoroughly fixed with 2% 5-sulfosalicylic acid for at least five minutes before staining. |
| High Background Staining | 1. The surface is highly porous. 2. Excessive staining time. 3. Inadequate washing/rinsing after staining. 4. Using water instead of the recommended washing solution. | 1. On porous surfaces, consider a spot test in an inconspicuous area to assess potential background staining. Amido Black might be a better alternative in some cases. 2. Adhere to the recommended staining time of 1-3 minutes. 3. Thoroughly wash the surface with the recommended washing solution until the background is clear. 4. Use the prescribed washing solution (a mixture of water, ethanol, and acetic acid) as it is more effective at removing excess dye than water alone. |
| Loss of Ridge Detail | 1. The blood impression was not fixed prior to staining. 2. The staining or washing solution was applied with too much force. | 1. Always use a fixative before applying the staining solution to prevent the blood from running. 2. Apply the solutions gently, allowing them to flow over the impression rather than spraying directly with high pressure. |
| Inconsistent Staining | 1. Uneven application of the staining solution. 2. The staining solution was not left in contact with the impression for a uniform amount of time. | 1. Ensure the entire area of interest is completely and evenly covered with the staining solution. Immersion is the preferred method if possible. 2. Maintain a consistent contact time of 1-3 minutes across the entire impression. |
| Stain Fades After Lifting | 1. Diffusion of the dye within the gelatin lifter over time. | 1. Photograph the lifted impression as soon as possible, ideally within a couple of hours, as the dye will slowly diffuse and blur the print. |
Experimental Protocols
Preparation of Solutions
| Solution | Component | Quantity (for 1 Liter) |
| Fixative Solution | 5-Sulfosalicylic acid | 20 g |
| Distilled Water | 1000 mL | |
| Staining Solution | This compound Powder | 1 g |
| Ethanol (95%) | 250 mL | |
| Glacial Acetic Acid | 50 mL | |
| Distilled Water | 700 mL | |
| Washing Solution | Ethanol (95%) | 250 mL |
| Glacial Acetic Acid | 50 mL | |
| Distilled Water | 700 mL |
Step-by-Step Staining Procedure
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Visual Examination: Before any chemical treatment, visually inspect the evidence for any visible blood impressions. Use a forensic light source to check for any inherent fluorescence. Photograph any visible prints.
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Fixation:
-
Apply the fixative solution to the blood impression. This can be done by immersing the object or by applying the solution with a pipette or spray bottle, allowing it to flow over the stain.
-
Let the fixative remain in contact with the impression for at least 5 minutes.
-
-
Staining:
-
Apply the this compound staining solution using a wash bottle, pipette, or by immersing the object.
-
Allow the staining solution to be in contact with the impression for 1-3 minutes.
-
-
Washing/Rinsing:
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Rinse the surface with the washing solution to remove the excess dye.
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Continue rinsing until the background is sufficiently clear and the stained impression has good contrast.
-
-
Drying:
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Allow the item to air dry completely.
-
-
Photography and Lifting:
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Photograph the developed impression in high resolution.
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The print can be lifted using a white gelatin lifter. Apply the lifter carefully to avoid air bubbles and leave it in place for approximately 15 minutes.
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Photograph the lifted print immediately after lifting.
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Visual Workflow
Caption: Experimental workflow for latent print enhancement using this compound.
Logical Relationship of Issues and Solutions
Caption: Logical relationships between common issues, causes, and solutions.
References
Technical Support Center: Enhancing Acid Violet 17 Staining on Non-Porous Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Acid Violet 17 staining protocols on non-porous surfaces.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining experiments in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Insufficient protein on the surface. | Ensure adequate protein concentration is applied to the non-porous surface. |
| Incomplete fixation. | Proteins may wash away during staining. Ensure the fixation step is performed correctly and for a sufficient duration (a minimum of 5 minutes is often recommended). Heavy protein deposits may require longer fixation times.[1] | |
| Staining time is too short. | Increase the incubation time with the this compound staining solution. Optimal times are typically between 3 to 4 minutes.[1] | |
| Incorrect pH of the staining solution. | The staining mechanism relies on an acidic environment for the dye to bind to proteins. Ensure the staining solution is sufficiently acidic. | |
| High Background Staining | Inadequate rinsing/destaining. | Increase the number and/or duration of the washing steps after staining to remove excess, unbound dye. |
| Staining time is too long. | Excessive staining time can lead to non-specific binding of the dye to the surface. Reduce the staining duration. | |
| The surface is semi-porous. | This compound can cause background staining on semi-porous surfaces.[2] If possible, use a different staining method or optimize the destaining process. | |
| Uneven or Splotchy Staining | Uneven application of protein or staining solution. | Ensure the entire surface is evenly coated with the protein and the staining solution. Immersion of the surface in the solution can provide more even staining than spraying. |
| Incomplete washing. | Residual salts or other contaminants on the surface can interfere with even staining. Ensure the surface is clean before protein application and that washing steps are thorough. | |
| Precipitate in Staining Solution | Poor dye solubility. | Ensure the this compound powder is fully dissolved in the solvent. It is recommended to dissolve the powder in water first before adding ethanol and acetic acid.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
A1: this compound is an anionic dye. In an acidic solution, the sulfonic acid groups of the dye are negatively charged. Proteins, in an acidic environment, carry a net positive charge due to the protonation of amine groups. The staining occurs through an electrostatic interaction between the negatively charged dye molecules and the positively charged protein molecules.[1]
Q2: What is the optimal pH for this compound staining?
A2: An acidic pH is crucial for effective staining. While the optimal pH can vary depending on the specific protein and non-porous surface, a pH range of 2.5 to 4.0 is generally recommended for acid dyes to ensure sufficient protonation of protein amino groups, leading to strong dye binding.
Q3: Can I use this compound on any non-porous surface?
A3: this compound is effective on a variety of non-porous surfaces, including glass, metals, and plastics. However, the degree of background staining can vary between different materials. It is always recommended to perform a small test on a control area of the surface to assess background staining.
Q4: How does this compound compare to other protein stains like Coomassie Blue for non-porous surfaces?
A4: Both this compound and Coomassie Blue are anionic dyes that bind to proteins. This compound is often used in forensic applications for its high sensitivity in detecting protein-rich substances like blood. For laboratory applications on non-porous surfaces, the choice may depend on the specific requirements of the experiment, such as desired sensitivity and compatibility with downstream analysis.
Q5: What is the purpose of the fixation step before staining?
A5: The fixation step, typically using a solution of 5-sulfosalicylic acid, is essential to precipitate and immobilize the proteins on the non-porous surface. This prevents the proteins from being washed away or diffusing during the subsequent staining and washing steps, ensuring that the stain binds specifically to the protein of interest.
Experimental Protocols
Preparation of Staining and Fixing Solutions
-
Fixing Solution (2% 5-Sulfosalicylic Acid):
-
Dissolve 20 g of 5-sulfosalicylic acid in 1 liter of distilled water.
-
-
This compound Staining Solution (0.1% w/v):
-
Add 1 g of this compound powder to 700 mL of distilled water and stir until fully dissolved.
-
Add 250 mL of ethanol and 50 mL of acetic acid to the solution.
-
-
Destaining Solution:
-
Mix 700 mL of distilled water, 250 mL of ethanol, and 50 mL of acetic acid.
-
General Staining Protocol for Non-Porous Surfaces
-
Fixation: Immerse the non-porous surface with the protein sample in the Fixing Solution for a minimum of 5 minutes. For heavy protein deposits, a longer fixation time may be necessary.
-
Rinsing: Briefly rinse the surface with distilled water to remove the fixing solution.
-
Staining: Immerse the surface in the this compound Staining Solution for 3-4 minutes.
-
Destaining: Wash the surface with the Destaining Solution until the background is clear and the protein of interest is clearly visible.
-
Final Rinse: Rinse the surface with distilled water.
-
Drying: Allow the surface to air dry completely before imaging or further analysis.
Quantitative Data
The following tables provide representative data on the optimization of staining parameters. This data is illustrative and serves as a guide for experimental design. Optimal conditions may vary depending on the specific protein, its concentration, and the nature of the non-porous surface.
Table 1: Effect of Staining Time on Signal Intensity and Background
| Staining Time (minutes) | Relative Signal Intensity (Arbitrary Units) | Relative Background (Arbitrary Units) | Signal-to-Noise Ratio |
| 1 | 50 | 5 | 10.0 |
| 3 | 150 | 10 | 15.0 |
| 5 | 180 | 25 | 7.2 |
| 10 | 200 | 60 | 3.3 |
Table 2: Effect of Dye Concentration on Staining Efficiency
| Dye Concentration (% w/v) | Relative Signal Intensity (Arbitrary Units) | Relative Background (Arbitrary Units) | Signal-to-Noise Ratio |
| 0.05 | 80 | 8 | 10.0 |
| 0.1 | 160 | 12 | 13.3 |
| 0.2 | 175 | 28 | 6.3 |
| 0.5 | 180 | 70 | 2.6 |
Visualizations
Caption: Experimental workflow for this compound staining on non-porous surfaces.
References
Validation & Comparative
A Head-to-Head Battle of Protein Stains: Acid Violet 17 vs. Coomassie Brilliant Blue
In the realm of protein analysis, the visualization of proteins separated by gel electrophoresis is a critical step. For decades, Coomassie Brilliant Blue has been the go-to stain for researchers, valued for its simplicity and reliability. However, alternative stains, such as Acid Violet 17, have emerged, promising enhanced sensitivity and faster protocols. This guide provides an objective comparison of this compound and Coomassie Brilliant Blue, supported by experimental data and detailed protocols to aid researchers in selecting the optimal stain for their specific needs.
At a Glance: Key Performance Metrics
A direct quantitative comparison of staining performance is essential for an informed decision. The following table summarizes the key performance indicators for this compound and Coomassie Brilliant Blue based on available data.
| Feature | This compound | Coomassie Brilliant Blue (R-250 & G-250) |
| Detection Limit | 1-2 ng/mm²[1] | 30-100 ng[2] to ~0.1-0.5 µg[3] |
| Staining Time | 5-10 minutes[1] | 20 minutes to overnight[3] |
| Destaining Required | Minimal (sometimes none) to 80 minutes | Yes, typically several hours to overnight |
| Organic Solvents | No (uses phosphoric acid) | Yes (typically methanol and acetic acid) |
| Linear Dynamic Range | Linear over 1-100 µg for dye elution method | Good quantitative linearity |
| Mass Spectrometry Compatibility | Compatible | Yes, as it does not covalently bind to proteins |
Delving into the Mechanisms of Staining
The interaction between a dye and a protein determines the efficacy of the stain. While both this compound and Coomassie Brilliant Blue are anionic dyes that bind to proteins, their precise mechanisms and formulations differ.
This compound , also known as Coomassie Violet R200, is an anionic dye that effectively stains proteins. The staining mechanism involves the binding of the dye to proteins, likely through electrostatic interactions between the dye's sulfonic acid groups and positively charged amino acid residues, as well as hydrophobic interactions. A key advantage of the colloidal this compound staining protocol is its use of phosphoric acid, which eliminates the need for organic solvents like methanol, reducing hazardous waste and unpleasant odors.
Coomassie Brilliant Blue exists in two main forms: R-250 and G-250. The "R" in R-250 stands for a reddish tint, while the "G" in G-250 indicates a greenish hue. The staining mechanism is primarily driven by non-covalent interactions. The negatively charged sulfonic acid groups on the dye molecule interact with positively charged basic amino acid residues (lysine, arginine, and histidine) in the protein. Additionally, van der Waals forces and hydrophobic interactions contribute to the binding. This binding stabilizes the blue anionic form of the dye, resulting in the visible protein bands.
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for protein staining using colloidal this compound and a standard Coomassie Brilliant Blue R-250 method.
Colloidal this compound Staining Protocol
This protocol is adapted from a method for staining proteins in polyacrylamide gels.
Solutions:
-
Fixing Solution: 20% (w/v) Trichloroacetic acid (TCA) in deionized water.
-
Staining Solution: 0.1-0.2% (w/v) Colloidal this compound in 10% (w/v) phosphoric acid.
-
Destaining Solution: 3% (w/v) phosphoric acid in deionized water.
Procedure:
-
Fixation: After electrophoresis, immerse the gel in the Fixing Solution for 20 minutes with gentle agitation.
-
Staining: Decant the fixing solution and add the Staining Solution. Stain for 5-10 minutes with gentle agitation. For major protein bands (100-500 ng), they may be visible without destaining after just 0.5-3 minutes.
-
Destaining: For detection of minor components, decant the staining solution and add the Destaining Solution. Destain for 5-80 minutes, depending on the gel thickness, with gentle agitation until a clear background is achieved.
-
Washing and Storage: Wash the gel twice with deionized water for 5 minutes each. The gel can then be imaged and stored.
Coomassie Brilliant Blue R-250 Staining Protocol
This is a widely used, standard protocol for Coomassie Blue staining.
Solutions:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) glacial acetic acid in deionized water.
-
Destaining Solution: 20-40% (v/v) methanol, 10% (v/v) glacial acetic acid in deionized water.
Procedure:
-
Fixation (Optional but Recommended): For better results, fix the gel in a solution of 50% methanol and 10% acetic acid for at least 30 minutes.
-
Staining: Immerse the gel in the Staining Solution and agitate gently for at least 2 hours at room temperature. The staining time can be extended overnight for increased sensitivity.
-
Destaining: Decant the staining solution and add the Destaining Solution. Agitate gently, changing the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This process can take several hours.
-
Washing and Storage: Once destaining is complete, wash the gel with deionized water. The gel can be stored in deionized water or 7% acetic acid at 4°C.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the staining workflows for both this compound and Coomassie Brilliant Blue.
Caption: Workflow for Colloidal this compound Protein Staining.
Caption: Workflow for Coomassie Brilliant Blue R-250 Protein Staining.
Conclusion: Choosing the Right Stain for Your Research
Both this compound and Coomassie Brilliant Blue are effective for visualizing proteins in polyacrylamide gels. The choice between them largely depends on the specific requirements of the experiment.
This compound offers a significant advantage in terms of sensitivity and speed . The protocol is considerably faster and avoids the use of hazardous organic solvents, making it a more environmentally friendly and convenient option. Its high sensitivity makes it particularly suitable for detecting low-abundance proteins.
Coomassie Brilliant Blue , on the other hand, is a cost-effective and well-established method. Its reliability and the vast body of literature supporting its use make it a comfortable choice for many routine applications. While less sensitive and more time-consuming than the colloidal this compound method, it provides good, quantifiable results for moderately abundant proteins.
For researchers prioritizing high sensitivity, rapid results, and a reduction in hazardous waste, This compound is a compelling alternative to the traditional Coomassie Brilliant Blue stain. However, for routine protein visualization where high sensitivity is not the primary concern and cost is a factor, Coomassie Brilliant Blue remains a robust and reliable choice . Ultimately, the experimental goals and available resources should guide the selection of the most appropriate protein staining method.
References
- 1. Fast and sensitive protein staining with colloidal this compound following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coomassie Blue Staining: Definition & Overview [excedr.com]
- 3. Coomassie blue staining | Abcam [abcam.com]
A Head-to-Head Comparison: Acid Violet 17 vs. Silver Staining for Protein Detection
For researchers, scientists, and drug development professionals, the sensitive detection of proteins in polyacrylamide gels is a cornerstone of experimental success. The choice of staining method can significantly impact the quality and reliability of downstream applications. This guide provides a comprehensive comparison of two popular protein staining techniques: Acid Violet 17 and silver staining, offering insights into their sensitivity, protocols, and overall performance to aid in selecting the optimal method for your research needs.
Data Presentation: A Quantitative Look at Sensitivity
The ultimate measure of a protein stain's performance often lies in its sensitivity, or the lowest amount of protein it can detect. Below is a summary of the reported detection limits for this compound and silver staining. It is important to note that direct, side-by-side comparisons in a single study are limited, and the reported sensitivities can vary based on the specific protein, gel thickness, and protocol used.
| Staining Method | Reported Detection Limit | Key Considerations |
| This compound | 1-2 ng/mm²[1] | The unit ng/mm² refers to the amount of protein per unit area of the protein band. |
| Silver Staining | 0.25 - 5 ng per band[2] | This range reflects the variability between different silver staining protocols and the specific protein being detected. |
At a Glance: Key Differences
| Feature | This compound | Silver Staining |
| Principle | Binds to proteins in an acidic environment. | Reduction of silver ions to metallic silver, which deposits on proteins. |
| Protocol Complexity | Relatively simple, with fewer steps. | More complex and time-consuming, with multiple steps and sensitive to reagent quality. |
| Reproducibility | Generally considered to have good reproducibility. | Can be prone to variability and background staining if not performed meticulously. |
| Compatibility with Mass Spectrometry | Generally compatible. | Traditional protocols using formaldehyde or glutaraldehyde are not compatible. However, mass spectrometry-compatible protocols are available. |
| Linear Dynamic Range | Wider linear dynamic range, making it more suitable for quantitative analysis.[1] | Narrower linear dynamic range, which can make accurate quantification challenging.[3] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for both this compound and a mass spectrometry-compatible silver staining method.
This compound Staining Protocol
This protocol is adapted from a manufacturer's instruction manual for SERVA Violet 17.[4]
-
Fixation: Immerse the gel in a fixing solution of 20% (w/v) trichloroacetic acid for 20 minutes.
-
Rinsing: Briefly rinse the gel for approximately 1 minute in a destaining solution of 3% phosphoric acid.
-
Staining Solution Preparation: Immediately before use, mix equal volumes of a 0.2% SERVA Violet 17 stock solution and a 20% phosphoric acid stock solution.
-
Staining: Stain the gel in the freshly prepared staining solution for 10 minutes.
-
Destaining: Destain the gel with 3% phosphoric acid, changing the solution 2-3 times for 10 minutes each, until the background is clear.
-
Washing: Wash the gel twice with deionized water for 5 minutes each.
-
Drying: The gel can be dried in a stream of warm air or at room temperature.
Silver Staining Protocol (Mass Spectrometry Compatible)
This protocol is a common variation designed to be compatible with downstream mass spectrometry analysis by omitting aldehydes like formaldehyde and glutaraldehyde.
-
Fixation: Fix the gel in a solution of 50% methanol and 5% acetic acid for 20-30 minutes.
-
Washing: Wash the gel in 50% methanol for 10 minutes, followed by a 10-minute wash in deionized water.
-
Sensitization: Sensitize the gel in a solution of 0.02% sodium thiosulfate for 1 minute.
-
Rinsing: Rinse the gel twice with deionized water for 1 minute each.
-
Silver Incubation: Incubate the gel in a 0.1% silver nitrate solution for 20 minutes at 4°C.
-
Rinsing: Rinse the gel twice with deionized water for 1 minute each.
-
Development: Develop the gel in a solution of 2% sodium carbonate containing 0.04% of 37% formaldehyde solution until the desired band intensity is reached.
-
Stopping: Stop the development by immersing the gel in a 5% acetic acid solution for 10 minutes.
-
Washing: Wash the gel with deionized water for at least 5 minutes.
Visualizing the Workflow
To better understand the practical application of these protocols, the following diagrams illustrate the key steps in each staining procedure.
Conclusion: Making the Right Choice
Both this compound and silver staining are powerful tools for protein detection.
-
Choose this compound when a simpler, faster protocol with good reproducibility and a wider linear dynamic range for quantification is desired. Its compatibility with mass spectrometry without protocol modification is also a significant advantage.
-
Opt for Silver Staining when the absolute highest sensitivity is paramount for detecting very low abundance proteins. However, be prepared for a more complex and potentially less reproducible protocol. If downstream mass spectrometry is planned, it is crucial to use a compatible protocol that omits aldehydes.
Ultimately, the choice between this compound and silver staining will depend on the specific experimental goals, the abundance of the protein of interest, and the need for downstream applications. By understanding the strengths and limitations of each method, researchers can make an informed decision to achieve the best possible results in their protein analysis workflows.
References
- 1. Fast and sensitive protein staining with colloidal this compound following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. serva.de [serva.de]
Acid Violet 17: A Superior Choice for Protein Visualization in Research Applications
In the landscape of protein analysis, the choice of a reliable and efficient protein dye is paramount for researchers, scientists, and drug development professionals. While traditional dyes like Coomassie Brilliant Blue and Ponceau S have been mainstays in laboratories for decades, Acid Violet 17 has emerged as a compelling alternative, offering significant advantages in sensitivity, speed, and quantitative accuracy. This guide provides an objective comparison of this compound with other common protein dyes, supported by experimental data and detailed protocols to aid in informed decision-making for your research needs.
Performance Comparison: this compound vs. Competitors
This compound distinguishes itself through a combination of high sensitivity and a rapid staining process, often requiring minimal to no destaining. This leads to clearer backgrounds and more accurate protein quantification.
| Feature | This compound | Coomassie Brilliant Blue (R-250) | Ponceau S | Silver Staining |
| Detection Limit | 1-2 ng/mm²[1] | ~100 ng[2] | ~200 ng[3] | ~1 ng[2] |
| Linear Dynamic Range | 1-100 µg[1] | Moderate | Narrow | Narrow |
| Staining Time | 5-10 minutes | 1-2 hours | A few minutes | 1-3 hours |
| Destaining Time | 5-80 minutes (often minimal) | 2-12 hours | Reversible with water | Not required |
| Reversibility | No | No | Yes | No |
| Downstream Compatibility (e.g., Mass Spectrometry) | Favorable | Good | Yes (after destaining) | Can interfere |
| Primary Application | In-gel protein staining (especially for IEF) | In-gel protein staining | Western blot membrane staining | In-gel protein staining |
Key Advantages of this compound
-
High Sensitivity: this compound can detect protein levels as low as 1-2 ng/mm², making it significantly more sensitive than Coomassie Brilliant Blue and Ponceau S. This is particularly advantageous when working with low-abundance proteins.
-
Rapid Staining: The staining protocol for this compound is remarkably fast, with staining times as short as 5-10 minutes. This represents a significant time saving compared to the hours often required for Coomassie staining.
-
Low Background: Colloidal formulations of this compound result in very low background staining, often allowing for the visualization of major protein bands without any destaining. This not only saves time but also improves the accuracy of densitometric analysis.
-
Wide Linear Range: The dye exhibits a broad linear relationship between protein amount and staining intensity over a range of 1-100 micrograms, making it suitable for quantitative applications.
-
Convenience and Safety: Staining with colloidal this compound avoids the use of organic solvents with unpleasant and potentially hazardous vapors.
Experimental Protocols
This compound Staining Protocol (for Polyacrylamide Gels)
This protocol is adapted from established methodologies for sensitive protein staining.
Solutions Required:
-
Fixing Solution: 20% (w/v) Trichloroacetic acid (TCA) in deionized water.
-
Staining Solution: 0.1-0.2% (w/v) this compound in 10% (w/v) phosphoric acid.
-
Destaining Solution: 3% (w/v) phosphoric acid in deionized water.
Procedure:
-
Fixation: After electrophoresis, place the gel in the Fixing Solution for 20-30 minutes with gentle agitation. This step is crucial for precipitating the proteins within the gel matrix.
-
Rinsing: Briefly rinse the gel with deionized water to remove excess TCA.
-
Staining: Immerse the gel in the Staining Solution for 5-10 minutes with gentle agitation. Major protein bands corresponding to 100-500 ng should become visible.
-
Destaining (if necessary): For the detection of minor components, transfer the gel to the Destaining Solution. Destain for 5-80 minutes, depending on the gel thickness, until a clear background is achieved.
-
Washing and Storage: Wash the gel with deionized water and store it in deionized water or a 1% acetic acid solution at 4°C.
Coomassie Brilliant Blue R-250 Staining Protocol
A standard protocol for Coomassie Brilliant Blue R-250 staining.
Solutions Required:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) glacial acetic acid in deionized water.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid in deionized water.
Procedure:
-
Staining: Immerse the gel in the Staining Solution for 1-2 hours with gentle agitation.
-
Destaining: Transfer the gel to the Destaining Solution. Destain for 2-12 hours, changing the destaining solution several times, until the protein bands are clearly visible against a clear background.
-
Washing and Storage: Wash the gel with deionized water and store it in deionized water or 7% acetic acid.
Ponceau S Staining Protocol (for Western Blot Membranes)
A typical protocol for reversible staining of proteins on nitrocellulose or PVDF membranes.
Solutions Required:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.
-
Wash Solution: Deionized water or TBST (Tris-Buffered Saline with Tween 20).
Procedure:
-
Staining: After protein transfer, immerse the membrane in the Ponceau S Staining Solution for 5-10 minutes at room temperature.
-
Washing: Wash the membrane with deionized water for 1-5 minutes until the red protein bands are clearly visible.
-
Documentation: The stained membrane can be photographed to document the transfer efficiency.
-
Destaining: To destain, wash the membrane with several changes of deionized water or TBST until the red color is completely gone. The membrane is then ready for blocking and immunodetection.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in protein staining.
Caption: A generalized workflow for protein staining after electrophoretic separation.
Caption: A decision-making guide for selecting the appropriate protein dye based on experimental needs.
References
Validation of Acid Violet 17 for Quantitative Proteomics: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of proteins is a cornerstone of proteomics research. The choice of protein stain in gel-based proteomics workflows is a critical determinant of sensitivity, linearity, and compatibility with downstream applications such as mass spectrometry. This guide provides an objective comparison of Acid Violet 17 with established protein staining methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate staining reagent for quantitative proteomics studies.
Comparative Analysis of Protein Stains
The performance of a protein stain is evaluated based on several key parameters that directly impact the reliability of quantitative data. Below is a summary of this compound and its comparison with other commonly used stains: Coomassie Brilliant Blue, SYPRO Ruby, and Silver Staining.
| Feature | This compound | Coomassie Brilliant Blue (R-250/G-250) | SYPRO Ruby | Silver Staining |
| Limit of Detection (LOD) | 1-2 ng/mm²[1] | 8-100 ng[2][3][4] | 0.25-2 ng[4] | 0.1-1 ng |
| Linear Dynamic Range | 1-100 µg | ~1 order of magnitude | >3 orders of magnitude | 1-2 orders of magnitude |
| Mass Spectrometry (MS) Compatibility | Reported as compatible | Generally compatible | Highly compatible | Protocol dependent; can be incompatible |
| Staining Time | Fast (5-10 min staining) | Hours to overnight | ~90 minutes to overnight | Minutes to hours |
| Inter-protein Variability | Low in IEF gels | Can be significant | Low | High |
| Ease of Use | Simple, avoids organic solvents | Multi-step with destaining | Simple, no destaining | Complex, multiple steps |
Experimental Workflows and Logical Comparisons
To visualize the experimental process and the decision-making logic for selecting a stain, the following diagrams are provided.
Caption: General workflow for gel-based quantitative proteomics.
Caption: Decision tree for selecting a protein stain.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are protocols for this compound and the compared staining methods.
This compound Staining Protocol
This protocol is based on the described method for fast and sensitive staining, particularly for isoelectric focusing (IEF) gels.
-
Fixation:
-
Following electrophoresis, immerse the gel in a solution of 20% trichloroacetic acid (TCA) for 30 minutes.
-
-
Washing:
-
Thoroughly wash the gel with deionized water to remove TCA.
-
-
Staining:
-
Prepare a 0.1-0.2% colloidal this compound solution in 10% w/v phosphoric acid.
-
Immerse the gel in the staining solution for 5-10 minutes with gentle agitation. Major protein bands should be visible within 0.5-3 minutes.
-
-
Destaining (Optional):
-
For detection of minor components, destain the gel in 3% w/v phosphoric acid for 5-80 minutes, depending on gel thickness.
-
-
Washing and Storage:
-
Wash the gel with deionized water.
-
The gel can be stored in deionized water or 1% acetic acid at 4°C.
-
Coomassie Brilliant Blue R-250 Staining Protocol
This is a traditional and widely used protocol.
-
Fixation:
-
Immerse the gel in a fixing solution (e.g., 40% methanol, 10% acetic acid) for at least 1 hour.
-
-
Staining:
-
Prepare a staining solution of 0.1% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.
-
Immerse the fixed gel in the staining solution and agitate gently for at least 1 hour. For faint bands, staining can be extended overnight.
-
-
Destaining:
-
Remove the staining solution and add a destaining solution (e.g., 10% methanol, 7.5% acetic acid).
-
Gently agitate the gel, changing the destaining solution periodically until the protein bands are clearly visible against a clear background.
-
-
Washing and Storage:
-
Wash the destained gel with deionized water.
-
Store the gel in deionized water or 20% ammonium sulfate solution at 4°C for long-term storage.
-
SYPRO Ruby Protein Gel Stain Protocol
This protocol is for a highly sensitive fluorescent stain.
-
Fixation:
-
For 2D gels, fix in 10% methanol and 7% acetic acid for 30 minutes. Repeat with fresh fixative for another 30 minutes. For 1D gels, fixation can often be skipped.
-
-
Washing:
-
Wash the gel in deionized water for 10-15 minutes.
-
-
Staining:
-
Immerse the gel in SYPRO Ruby protein gel stain. The volume should be sufficient to cover the gel.
-
Incubate for 90 minutes to overnight in the dark with gentle agitation.
-
-
Washing:
-
Wash the gel in 10% methanol, 7% acetic acid for 30 minutes to reduce background fluorescence.
-
Rinse with deionized water for a few minutes before imaging.
-
-
Imaging:
-
Image the gel on a fluorescence imager with appropriate excitation and emission filters (e.g., UV or blue light transilluminator).
-
Silver Staining Protocol (MS-Compatible)
Silver staining offers high sensitivity, but traditional protocols using glutaraldehyde are not MS-compatible. This is a modified, MS-compatible protocol.
-
Fixation:
-
Fix the gel in 50% methanol, 5% acetic acid for at least 20 minutes.
-
-
Washing:
-
Wash the gel in 50% methanol for 10 minutes, followed by a 10-minute wash in deionized water.
-
-
Sensitization:
-
Incubate the gel in 0.02% sodium thiosulfate for 1 minute.
-
-
Washing:
-
Rinse the gel twice with deionized water for 1 minute each.
-
-
Staining:
-
Immerse the gel in a cold 0.1% silver nitrate solution for 20 minutes at 4°C.
-
-
Washing:
-
Rinse the gel twice with deionized water for 1 minute each.
-
-
Development:
-
Immerse the gel in a developing solution (e.g., 0.04% formaldehyde in 2% sodium carbonate).
-
Agitate until protein bands appear at the desired intensity.
-
-
Stopping the Reaction:
-
Stop the development by adding a 5% acetic acid solution.
-
-
Washing and Storage:
-
Wash the gel thoroughly with deionized water and store at 4°C.
-
Conclusion
This compound presents a compelling option for protein staining in quantitative proteomics, particularly when speed and ease of use are priorities, and for applications involving isoelectric focusing. Its rapid staining protocol and avoidance of organic solvents are notable advantages. While its sensitivity is high, fluorescent stains like SYPRO Ruby offer a wider linear dynamic range, which is crucial for accurate quantification across a broad range of protein abundances. Coomassie Brilliant Blue remains a cost-effective and reliable choice for moderately abundant proteins, and it is generally compatible with mass spectrometry. Silver staining provides the highest sensitivity but often at the cost of a narrower dynamic range and potential challenges with MS compatibility and reproducibility.
The selection of a protein stain should be guided by the specific requirements of the experiment. For high-throughput quantitative studies requiring a wide dynamic range and MS compatibility, SYPRO Ruby is an excellent choice. For applications where speed is paramount and for IEF gels, this compound is a strong candidate. Researchers should validate their chosen staining method within their experimental system to ensure optimal performance and data quality.
References
- 1. Fast and sensitive protein staining with colloidal this compound following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 4. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Acid Violet 17 with Non-Protein Molecules
For researchers, scientists, and drug development professionals, the accurate quantification and visualization of proteins are critical. Acid Violet 17, a member of the triarylmethane family of anionic dyes, is a widely used stain for this purpose. However, understanding its binding specificity and potential for cross-reactivity with non-protein molecules is essential for the correct interpretation of experimental results. This guide provides an objective comparison of this compound's performance with other common protein stains, supported by available data on their interactions with non-protein biomolecules.
Principle of this compound Staining and Potential for Cross-Reactivity
This compound is an anionic dye that primarily interacts with proteins through two main mechanisms: electrostatic interactions and hydrophobic associations. The negatively charged sulfonate groups on the dye molecule bind to positively charged amino acid residues, such as lysine, arginine, and histidine. Additionally, the aromatic rings of the dye can engage in hydrophobic interactions with non-polar regions of the protein.
Given its anionic nature, this compound has the potential to interact with any non-protein molecule that presents a net positive charge or significant hydrophobic regions. While specific experimental data on the cross-reactivity of this compound with a wide range of non-protein biomolecules is limited in the scientific literature, its binding principles suggest possible interactions with molecules such as cationic lipids, and certain polysaccharides.
Comparison of Protein Stains
The choice of a protein stain depends on several factors, including sensitivity, specificity, and compatibility with downstream applications. The following table provides a comparison of this compound with other commonly used protein stains, with a focus on their potential for cross-reactivity.
| Feature | This compound | Ponceau S | Coomassie Brilliant Blue (G-250/R-250) | Silver Staining | SYPRO Ruby (Fluorescent) |
| Dye Type | Anionic | Anionic | Anionic | Silver salt | Organometallic ruthenium chelate |
| Primary Target | Proteins | Proteins | Proteins | Proteins, Nucleic Acids | Proteins |
| Known Non-Protein Cross-Reactivity | Adsorbed by orange peel, but specific biomolecule interactions are not well-documented.[1] Potential for interaction with cationic biomolecules. | Binds to blocking agents such as BSA or proteins in milk.[2] | Primarily protein-specific, but can be interfered with by detergents. | Can stain nucleic acids (DNA and RNA) and polysaccharides.[3][4] | Does not interact with nucleic acids.[5] |
| Sensitivity | High | Low (detects ~200 ng) | Moderate (detects ~50 ng) | Very High (can detect <1 ng) | Very High (detects 0.25-1 ng) |
| Reversibility | Generally considered permanent | Reversible | Generally considered permanent | Generally irreversible | Permanent |
| Downstream Compatibility | Limited | Compatible with Western blotting | Compatible with mass spectrometry | Can interfere with mass spectrometry | Compatible with mass spectrometry and Edman sequencing |
Experimental Protocols
Protocol for Assessing Stain Cross-Reactivity
This generalized protocol can be used to evaluate the specificity of this compound or any other protein stain against a panel of non-protein biomolecules.
1. Preparation of Biomolecule Samples:
-
Prepare stock solutions of the following molecules in an appropriate buffer (e.g., PBS):
-
Protein: Bovine Serum Albumin (BSA) at 1 mg/mL (Positive Control)
-
Nucleic Acid (DNA): Calf Thymus DNA at 1 mg/mL
-
Nucleic Acid (RNA): Yeast RNA at 1 mg/mL
-
Anionic Polysaccharide: Heparin at 1 mg/mL
-
Cationic Polysaccharide: Chitosan at 1 mg/mL (dissolved in 1% acetic acid)
-
Lipids: Prepare liposomes containing a cationic lipid (e.g., DOTAP) and a neutral lipid (e.g., DOPC).
-
2. Spotting on a Membrane:
-
Cut a piece of nitrocellulose or PVDF membrane.
-
Spot 2 µL of each biomolecule solution onto the membrane in separate, labeled locations.
-
Allow the spots to dry completely.
3. Staining:
-
Immerse the membrane in the this compound staining solution (or the test stain) for 5-10 minutes with gentle agitation. A typical this compound solution is a water/acetic acid/ethanol mixture.
-
Rinse the membrane with a destaining solution (e.g., the same solvent mixture without the dye) until the background is clear and any stained spots are clearly visible.
4. Analysis:
-
Visually inspect the membrane for staining of the non-protein biomolecule spots relative to the BSA positive control.
-
For a more quantitative analysis, the membrane can be imaged, and the intensity of each spot can be measured using densitometry software.
Standard Protocol for Staining Proteins in a Polyacrylamide Gel with this compound
1. Fixation:
-
After electrophoresis, place the polyacrylamide gel in a clean container.
-
Add a sufficient volume of a fixing solution (e.g., 40% ethanol, 10% acetic acid) to cover the gel.
-
Incubate for 30-60 minutes with gentle agitation.
2. Staining:
-
Remove the fixing solution and add the this compound staining solution to cover the gel.
-
Incubate for 15-30 minutes with gentle agitation.
3. Destaining:
-
Remove the staining solution.
-
Add a destaining solution (e.g., 10% ethanol, 5% acetic acid) and incubate with gentle agitation.
-
Change the destaining solution periodically until the protein bands are clearly visible against a clear background.
4. Imaging and Analysis:
-
The gel can be imaged using a standard gel documentation system.
Visualizations
References
Navigating the Nuances of Collagen Staining: A Comparative Guide on Reproducibility
For researchers, scientists, and drug development professionals, the accurate and reproducible staining of collagen is paramount for robust histological analysis. While various dyes are available, their performance and consistency across different laboratories can vary significantly. This guide provides a comparative analysis of Acid Violet 17 against the more established Picro-Sirius Red and Masson's Trichrome stains, with a focus on reproducibility, supported by experimental data and detailed protocols.
The quantification of collagen is a critical aspect of research in fibrosis, tissue engineering, and developmental biology. The choice of staining method can profoundly impact the interpretation of results. While Picro-Sirius Red (PSR) is often considered the gold standard for its specificity to collagen and utility in quantitative analysis under polarized light, and Masson's Trichrome is a classic differential stain, the reproducibility of other potential stains like this compound in a histological context is less documented.
Comparative Analysis of Collagen Staining Methods
This section provides a qualitative and quantitative comparison of this compound, Picro-Sirius Red, and Masson's Trichrome for collagen staining.
| Feature | This compound | Picro-Sirius Red (PSR) | Masson's Trichrome |
| Principle | Anionic dye that binds to basic proteins.[1] | Anionic dye that binds specifically to the cationic groups of collagen fibers.[2] | A three-dye method that differentially stains collagen, muscle, and cytoplasm.[2] |
| Specificity for Collagen | Stains proteins in general; not specific for collagen.[1] | High specificity for collagen, especially when viewed with polarized light.[2] | Stains collagen blue/green, but can also stain other components, leading to lower specificity. |
| Primary Application | Primarily used in protein electrophoresis and forensic analysis for staining bloody fingerprints. | "Gold standard" for visualization and quantification of collagen fibers. | Qualitative assessment of collagen and overall tissue architecture. |
| Reported Reproducibility | No specific data on inter-laboratory reproducibility for histological collagen staining was found in the searched literature. Reproducibility in protein gel staining is reported to be higher than silver staining due to the absence of a destaining step. | High intra- and inter-operator correlation (r=0.99 and r=0.98, respectively) reported in kidney tissue. The staining is reported to be reproducible with varying tissues using the same protocol. | Lower intra- and inter-operator correlation (r=0.61 and r=0.72, respectively) reported in kidney tissue. |
| Quantitative Capability | Not established for quantitative collagen analysis in tissues. A linear relationship between dye elution and protein concentration has been shown in gels. | Well-suited for quantitative analysis of collagen content and fiber thickness, particularly with polarized light microscopy. | Less suitable for detailed quantitative analysis due to lower specificity and higher variability. |
| Advantages | Fast and sensitive for protein staining in gels. | High specificity, allows for differentiation of collagen types under polarized light, excellent for quantification. | Provides good contrast between collagen and other tissue components, useful for assessing overall morphology. |
| Disadvantages | Lack of specificity for collagen in tissues, limited data on histological applications and reproducibility. | Requires polarized light microscopy for optimal analysis. | Less specific, more variable, and can be a more complex and time-consuming procedure. |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible results. The following are representative protocols for each staining method.
This compound Staining Protocol (General Protein Staining)
Disclaimer: This protocol is based on general protein staining methods and its application in forensics. It has not been validated for quantitative collagen analysis in tissue sections, and its reproducibility for this specific purpose is unknown.
Reagents:
-
Fixative (e.g., 10% Neutral Buffered Formalin)
-
This compound Staining Solution: 1 g this compound in 700 mL distilled water, 250 mL ethanol, and 50 mL acetic acid.
-
Washing Solution: 700 mL water, 250 mL ethanol, and 50 mL acetic acid.
-
Dehydrating agents (graded alcohols)
-
Clearing agent (Xylene)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).
-
Rinse well in distilled water.
-
-
Fixation (if necessary for bloody prints): Before staining, prints in blood should be fixed to prevent them from running.
-
Staining:
-
Immerse slides in this compound solution for 1-3 minutes.
-
-
Washing:
-
Wash the surface with the water/acetic acid/ethanol mixture without the dye.
-
-
Dehydration:
-
Dehydrate sections through graded alcohols (95% and 100%).
-
-
Clearing:
-
Clear in xylene (2 changes).
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Picro-Sirius Red Staining Protocol
Reagents:
-
Picro-Sirius Red Solution (0.1% Sirius Red in saturated Picric Acid)
-
Acidified Water (0.5% Acetic Acid in distilled water)
-
Dehydrating agents (graded alcohols)
-
Clearing agent (Xylene)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for this compound.
-
-
Staining:
-
Stain in Picro-Sirius Red solution for 60 minutes.
-
-
Differentiation:
-
Wash in two changes of acidified water.
-
-
Dehydration:
-
Dehydrate quickly through 95% ethanol and two changes of 100% ethanol.
-
-
Clearing:
-
Clear in xylene (2 changes).
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Masson's Trichrome Staining Protocol
Reagents:
-
Bouin's Fluid or Zenker's Fluid (Mordant)
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Aniline Blue or Light Green SF Solution
-
1% Acetic Acid Solution
-
Dehydrating agents (graded alcohols)
-
Clearing agent (Xylene)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for this compound.
-
-
Mordanting:
-
Mordant sections in Bouin's fluid for 1 hour at 56°C.
-
Wash in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain with Weigert's iron hematoxylin for 10 minutes.
-
Wash in running water.
-
-
Cytoplasmic Staining:
-
Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
-
Differentiation:
-
Place in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
-
-
Collagen Staining:
-
Transfer directly to aniline blue or light green solution and stain for 5 minutes.
-
-
Final Rinse:
-
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 1 minute.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through graded alcohols to xylene.
-
Mount with a resinous mounting medium.
-
Experimental Workflow
The general workflow for histological staining and analysis is a multi-step process that requires careful attention to detail to ensure reproducibility.
Caption: General workflow for histological staining and analysis.
Conclusion and Future Directions
The choice of stain for collagen analysis significantly impacts the quality and reproducibility of the data. Picro-Sirius Red, when combined with polarized light microscopy, stands out for its high specificity and suitability for quantitative analysis, with studies indicating good reproducibility. Masson's Trichrome, while a valuable tool for observing overall tissue architecture, demonstrates lower reproducibility for quantitative collagen assessment.
The role of this compound in quantitative histological collagen staining remains largely unexplored. While it is an effective protein stain in other applications like electrophoresis and forensics, its lack of specificity for collagen and the absence of published data on its inter-laboratory reproducibility in tissue staining are significant limitations. Researchers and drug development professionals should exercise caution when considering this compound for this purpose.
To establish the utility of this compound for collagen quantification, further research is needed. Specifically, studies directly comparing its performance and inter-laboratory reproducibility against established methods like Picro-Sirius Red are required. Such studies would need to develop and validate a specific protocol for this compound in histological sections and perform rigorous quantitative comparisons. Until such data is available, Picro-Sirius Red remains the recommended method for reproducible and quantitative collagen analysis in different laboratories. Factors that can influence staining variability include laboratory protocols, staining on different days, and even the specific batches of reagents used. Therefore, adherence to standardized protocols is crucial for improving the reproducibility of any histological staining method.
References
A Comparative Guide to Alternative Dyes for Acid Violet 17 in Protein Staining and Forensic Analysis
For researchers, scientists, and drug development professionals utilizing Acid Violet 17, this guide offers a comprehensive comparison with alternative dyes for two primary applications: total protein staining in electrophoresis and the enhancement of blood evidence in forensic science. This document provides an objective analysis of performance, supported by experimental data, to aid in the selection of the most suitable dye for specific needs.
Section 1: Alternatives for Total Protein Staining
This compound is an effective protein stain, particularly for isoelectric focusing gels. However, several other dyes are more commonly employed for routine protein visualization in polyacrylamide gels (SDS-PAGE) and on western blot membranes. This section compares this compound with Coomassie Brilliant Blue, Amido Black 10B, and Ponceau S.
Quantitative Comparison of Protein Staining Dyes
The following table summarizes the key performance characteristics of this compound and its alternatives for total protein staining.
| Feature | This compound (Colloidal) | Coomassie Brilliant Blue R-250 | Amido Black 10B | Ponceau S |
| Detection Limit | 1-2 ng/mm²[1] | ~30-100 ng[2] | ~50 ng[3] | ~200 ng[3] |
| Staining Time | 5-10 minutes[1] | ~1 hour | ~1-5 minutes | 30 seconds - 1 minute |
| Destaining Required | Yes (can be brief) | Yes | Yes | Yes (easily reversible with water) |
| Compatibility | Polyacrylamide and agarose gels | Polyacrylamide gels | PVDF and nitrocellulose membranes | PVDF, nitrocellulose, and cellulose acetate membranes |
| Reversibility | No | No | No | Yes |
Experimental Protocols: Protein Staining
Detailed methodologies for the key protein staining techniques are provided below.
Protocol 1: Colloidal this compound Staining for Polyacrylamide Gels
-
Fixation: Immerse the gel in a fixing solution (e.g., 20% (w/v) trichloroacetic acid) for 20 minutes.
-
Rinsing: Briefly rinse the gel in a destaining solution (e.g., 3% phosphoric acid) for approximately 1 minute.
-
Staining: Prepare the staining solution by mixing equal volumes of 0.2% SERVA Violet 17 in distilled water and 20% phosphoric acid. Stain the gel for 10 minutes.
-
Destaining: Destain the gel with multiple changes of 3% phosphoric acid until the background is clear.
-
Washing: Wash the gel twice with distilled water for 5 minutes each.
Protocol 2: Coomassie Brilliant Blue R-250 Staining for Polyacrylamide Gels
-
Fixation/Destaining Solution Preparation: Prepare a solution of 30% methanol and 10% acetic acid in water.
-
Staining Solution Preparation: Dissolve 2.5 g of Coomassie Brilliant Blue R-250 in 460 mL of methanol and 460 mL of water. Add 80 mL of glacial acetic acid and mix well.
-
Fixation: Rinse the gel with the fixative/destain solution and incubate in fresh fixative solution for at least 5 minutes.
-
Staining: Immerse the gel in the Coomassie staining solution and gently agitate for at least 3 hours.
-
Destaining: Remove the staining solution and add the fixative/destain solution. Incubate with agitation, changing the solution as needed until the background is clear.
Protocol 3: Amido Black 10B Staining for PVDF Membranes
-
Washing: After protein transfer, wash the PVDF membrane with distilled water three times for 5 minutes each.
-
Staining: Immerse the membrane in the Amido Black 10B staining solution (0.1% (w/v) Amido Black in 40% methanol and 10% glacial acetic acid) for 1 minute.
-
Destaining: Destain the membrane with a solution of 5% acetic acid twice for 1 minute each.
-
Rinsing: Rinse the membrane with water twice for 10 minutes each and allow it to air dry.
Workflow Visualization: Western Blotting and Total Protein Staining
The following diagram illustrates the typical workflow for a western blotting experiment, highlighting the step where total protein staining is performed.
Section 2: Alternatives for Forensic Blood Enhancement
In forensic science, this compound is utilized to enhance fingerprints and footwear impressions made in blood on various surfaces. The choice of an alternative dye is often dictated by the nature of the surface (porous, semi-porous, or non-porous) and the desired detection method (colorimetric or fluorescent).
Qualitative Comparison of Blood Enhancement Dyes
The table below provides a qualitative comparison of this compound and its alternatives for the enhancement of blood evidence.
| Dye | Primary Application | Color of Stain | Fluorescence | Recommended Surfaces | Key Considerations |
| This compound | Enhancement of blood prints | Purple | Faint green light excitation | Non-porous, semi-porous, and porous | Can cause background staining on absorbent surfaces. |
| Amido Black (Acid Black 1) | Enhancement of blood prints | Blue-black | Can enhance contrast under fluorescence examination | Porous and non-porous | Methanol-based formulations are more potent but toxic. |
| Acid Yellow 7 | Enhancement of blood prints | Pale yellow | Bright yellow-green under blue/green light | Dark, non-porous surfaces | Not recommended for porous surfaces due to high background staining. |
| Leuco Crystal Violet (LCV) | Detection and staining of blood marks | Purple | Can fluoresce in the deep-red and infrared | Porous and non-porous surfaces | Contains a fixative in the solution. |
Experimental Protocols: Forensic Blood Enhancement
The following are generalized protocols for the application of acid dyes for the enhancement of blood evidence. Note: A fixative (e.g., 2% 5-sulfosalicylic acid) should be applied before staining to prevent the loss of detail, except when using LCV which contains a fixative.
Protocol 4: General Acid Dye Staining for Blood Enhancement
-
Fixation: Apply a 2% solution of 5-sulfosalicylic acid in water to the blood impression and let it sit for 5-6 minutes.
-
Staining: Apply the acid dye working solution (e.g., 1g of dye in 700mL distilled water, 250mL ethanol, and 50mL acetic acid) to the fixed impression for 3-4 minutes.
-
Washing/Destaining: Gently wash the surface with a solution of the same composition as the staining solution but without the dye, until excess dye is removed.
-
Drying and Visualization: Allow the article to air dry at room temperature and then photograph the enhanced print. For fluorescent dyes like Acid Yellow 7, use a forensic light source for visualization.
Workflow Visualization: Enhancement of Fingerprints in Blood
This diagram illustrates a generalized workflow for the chemical enhancement of fingerprints found in blood at a crime scene.
Conclusion
The selection of an appropriate dye as an alternative to this compound is contingent upon the specific experimental requirements.
For total protein staining , Coomassie Brilliant Blue R-250 offers a higher sensitivity than this compound for general SDS-PAGE applications. Amido Black 10B provides a rapid staining alternative for membranes, while Ponceau S is the preferred choice when reversibility is necessary for subsequent immunodetection, despite its lower sensitivity.
In forensic applications , the choice between this compound and its alternatives is highly dependent on the substrate. Amido Black is a robust alternative for both porous and non-porous surfaces. Acid Yellow 7 is superior for achieving fluorescent contrast on dark, non-porous surfaces. Leuco Crystal Violet is a convenient option as it includes a fixative and is suitable for a wide range of surfaces.
This guide provides the necessary data and protocols to enable an informed decision on the most suitable alternative dye to this compound for your specific research or professional needs.
References
- 1. Fast and sensitive protein staining with colloidal this compound following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Acid Violet 17: Performance Evaluation Across Gel Types
For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of proteins separated by gel electrophoresis are critical. The choice of protein stain can significantly impact experimental outcomes, influencing sensitivity, reproducibility, and compatibility with downstream applications. This guide provides an objective comparison of Acid Violet 17, evaluating its performance on different gel types against other common protein stains, supported by experimental data and detailed protocols.
Performance Comparison of Protein Stains
This compound is an acidic dye that binds to proteins, rendering them visible as violet bands on a clear background.[1][2] Its performance characteristics, particularly when compared with other widely used stains like Coomassie Brilliant Blue and Silver Staining, are crucial for selecting the appropriate visualization method.
Quantitative Performance Data
The following table summarizes the key performance indicators of this compound in comparison to other common protein stains.
| Feature | This compound | Coomassie Brilliant Blue (R-250 & G-250) | Silver Staining | Fluorescent Stains (e.g., SYPRO Ruby) |
| Gel Type Compatibility | Polyacrylamide, Agarose, Immobilized pH Gradient Gels[3][4] | Polyacrylamide, Agarose | Polyacrylamide | Polyacrylamide |
| Detection Limit | 1-2 ng/mm²[3] | 50-100 ng | ~1 ng | 1-10 ng |
| Linear Dynamic Range | Good | Moderate | Narrow | Wide (4 orders of magnitude) |
| Staining Time | 5-10 minutes | 45+ minutes (can be shorter with some protocols) | Long and complex | 90+ minutes |
| Destaining Required | Yes (can be minimal for major bands) | Yes | No (but has multiple wash steps) | No |
| Mass Spectrometry Compatibility | Generally compatible, but removal is recommended. | Good compatibility | Poor compatibility (can cause chemical crosslinking) | Excellent compatibility |
| Reversibility | Reversible | Reversible | Irreversible | Generally irreversible |
| Cost | Moderate | Low | Moderate | High |
Experimental Protocols
A standardized protocol is essential for reproducible results. The following is a general protocol for staining proteins in polyacrylamide gels with this compound.
Protocol: this compound Staining for Polyacrylamide Gels
Materials:
-
Fixing Solution: 20% (w/v) Trichloroacetic acid (TCA) in deionized water
-
Staining Solution: 0.1% (w/v) this compound in 10% (w/v) phosphoric acid
-
Destaining Solution: 3% (w/v) phosphoric acid in deionized water
-
Deionized water
-
Shaking platform
Procedure:
-
Fixation: Following electrophoresis, place the polyacrylamide gel in a clean container. Add enough Fixing Solution to completely submerge the gel. Incubate for 20-30 minutes at room temperature with gentle agitation on a shaking platform. This step is crucial for precipitating the proteins within the gel matrix.
-
Rinsing: Briefly rinse the gel with deionized water or the Destaining Solution for approximately 1 minute.
-
Staining: Discard the rinsing solution and add the Staining Solution to submerge the gel. Stain for 5-10 minutes with gentle agitation. For major protein bands, a shorter staining time of 0.5-3 minutes may be sufficient for visualization without significant background.
-
Destaining: Remove the Staining Solution. Add the Destaining Solution and gently agitate. Change the Destaining Solution as needed until the protein bands are clearly visible against a clear background. The destaining time can vary from 5 to 80 minutes depending on the gel thickness.
-
Washing and Storage: Once destaining is complete, wash the gel with deionized water. The gel can then be imaged and stored in deionized water or a solution containing 5% glycerol at 4°C.
Visualizing Experimental Workflows and Decision Making
To further clarify the experimental process and aid in the selection of an appropriate staining method, the following diagrams are provided.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fast and sensitive protein staining with colloidal this compound following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. serva.de [serva.de]
A Comparative Guide: Benchmarking Acid Violet 17 Against Modern Fluorescent Protein Stains
For researchers, scientists, and drug development professionals seeking to optimize protein visualization in electrophoretic gels, the choice of stain is a critical decision that impacts sensitivity, quantification, and downstream applications. This guide provides an objective comparison of the traditional colorimetric stain, Acid Violet 17, with popular modern fluorescent protein stains, offering a comprehensive look at their respective performance characteristics based on available experimental data.
While direct head-to-head comparisons in recent literature are scarce, this guide synthesizes available data to offer insights into the key performance indicators of this compound versus contemporary fluorescent alternatives like SYPRO Ruby and Deep Purple.
Performance Comparison at a Glance
The following table summarizes the key quantitative performance metrics for this compound and two representative fluorescent protein stains. It is important to note that the data for this compound is derived from older studies, and direct comparison with data from modern fluorescent stains generated with advanced imaging systems should be interpreted with this context in mind.
| Feature | This compound | SYPRO Ruby | Deep Purple |
| Detection Limit (Sensitivity) | 1-2 ng/mm²[1] | 0.25 - 1 ng per band[2] | < 0.5 ng per band[3] |
| Linear Dynamic Range | 1 - 100 µg (linear relationship)[1] | Over 3 orders of magnitude[4] | Over 4 orders of magnitude |
| Staining Time | ~15-30 minutes | 90 minutes (rapid protocol) to overnight | ~3.5 hours to overnight |
| Mass Spectrometry Compatibility | Implied, used in electrophoresis preceding MS | Yes, well-established | Yes, well-established |
| Detection Method | Visible light | UV or blue-light transilluminator, laser scanners | UV or laser-based fluorescence scanners |
In-Depth Analysis
Sensitivity
Fluorescent stains like SYPRO Ruby and Deep Purple demonstrate a significantly lower limit of detection, capable of visualizing proteins in the sub-nanogram range. This enhanced sensitivity is crucial for the detection of low-abundance proteins, a common requirement in proteomics research. This compound, while considered sensitive for a colorimetric stain with a detection limit of 1-2 ng/mm², may not be sufficient for applications requiring the utmost sensitivity.
Dynamic Range
A wide linear dynamic range is essential for accurate protein quantification. Fluorescent stains excel in this area, offering a dynamic range that spans three to four orders of magnitude. This allows for the simultaneous and accurate quantification of both high- and low-abundance proteins within the same gel. This compound has been shown to have a linear relationship between dye elution and protein amount over a range of 1-100 micrograms, which, while useful, may not offer the same breadth for quantification as modern fluorescent dyes.
Mass Spectrometry Compatibility
Modern proteomic workflows heavily rely on mass spectrometry for protein identification. Fluorescent stains are generally designed to be compatible with downstream mass spectrometry analysis, as they do not covalently modify the proteins. While this compound is used in electrophoresis applications that are often followed by mass spectrometry, its direct compatibility, particularly with modern, highly sensitive mass spectrometers, is less documented in recent literature compared to fluorescent stains.
Experimental Workflows and Protocols
The following sections detail the typical experimental workflows and staining protocols for this compound and a representative fluorescent stain, SYPRO Ruby.
General Experimental Workflow for Protein Gel Staining
The logical workflow for staining protein gels is a multi-step process that is fundamental to achieving optimal results.
Experimental Protocol: this compound Staining
This protocol is based on established methods for colloidal staining with this compound.
Solutions Required:
-
Fixing Solution: 20% (w/v) Trichloroacetic acid (TCA) in deionized water.
-
Staining Solution: 0.1-0.2% (w/v) this compound in 10% (w/v) phosphoric acid.
-
Destaining Solution: 3% (w/v) phosphoric acid in deionized water.
Procedure:
-
Fixation: After electrophoresis, immerse the gel in the Fixing Solution for at least 30 minutes with gentle agitation.
-
Rinsing: Briefly rinse the gel with deionized water.
-
Staining: Immerse the gel in the Staining Solution for 5-10 minutes with gentle agitation.
-
Destaining: Transfer the gel to the Destaining Solution. Destain for 5-80 minutes, depending on the gel thickness, with occasional changes of the destaining solution until the protein bands are clearly visible against a clear background.
-
Washing: Wash the gel with deionized water.
-
Imaging: The gel can be imaged using a standard white light transilluminator or gel documentation system.
Experimental Protocol: SYPRO Ruby Protein Gel Stain
This protocol is a standard procedure for using SYPRO Ruby, a widely used fluorescent protein stain.
Solutions Required:
-
Fixing Solution: 50% (v/v) methanol, 7% (v/v) acetic acid in deionized water.
-
SYPRO Ruby Protein Gel Stain: Ready-to-use solution.
-
Wash Solution: 10% (v/v) methanol, 7% (v/v) acetic acid in deionized water.
-
Deionized water.
Procedure:
-
Fixation: After electrophoresis, place the gel in the Fixing Solution and incubate for at least 30 minutes with gentle agitation. For optimal results, a second 30-minute incubation in fresh fixing solution is recommended.
-
Staining: Decant the fixing solution and add a sufficient volume of SYPRO Ruby Protein Gel Stain to completely cover the gel. Incubate for at least 3 hours, or overnight for maximum sensitivity, with gentle agitation and protected from light.
-
Washing: Transfer the gel into the Wash Solution and incubate for 30 minutes with gentle agitation.
-
Final Rinse: Briefly rinse the gel with deionized water.
-
Imaging: The gel can be visualized using a UV or blue-light transilluminator or a laser-based fluorescence scanner with appropriate excitation and emission filters (Excitation: ~280/450 nm, Emission: ~610 nm).
Concluding Remarks
The selection of a protein stain is contingent on the specific requirements of the experiment. For routine applications where high sensitivity is not paramount and cost is a consideration, this compound remains a viable option. However, for quantitative proteomics and the detection of low-abundance proteins, the superior sensitivity and wider dynamic range of fluorescent stains like SYPRO Ruby and Deep Purple are undeniable advantages. Furthermore, the well-documented compatibility of fluorescent stains with mass spectrometry makes them the preferred choice for modern proteomic workflows. Researchers should carefully consider these factors to select the most appropriate staining method to achieve their experimental goals.
References
- 1. Fast and sensitive protein staining with colloidal this compound following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bio-rad.com [bio-rad.com]
Safety Operating Guide
Proper Disposal of Acid Violet 17: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Acid Violet 17 is critical for laboratories. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with safety and environmental regulations.
This compound, a synthetic dye, is classified as toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, it is imperative that this chemical is not disposed of down the drain or in regular trash.[4][5] Proper disposal involves treating it as hazardous chemical waste, requiring collection and management by certified professionals.
Immediate Safety and Handling Protocols
Before handling this compound, it is essential to be familiar with its potential hazards. The substance may cause eye and skin irritation, and respiratory irritation if inhaled. Ingestion can be harmful. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.
Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid dust or aerosol inhalation.
Step-by-Step Disposal Procedure for this compound Waste
The primary and recommended method for the disposal of this compound is collection as hazardous waste. This ensures that the dye does not enter waterways and is managed in an environmentally sound manner.
Experimental Protocol: Hazardous Waste Collection
-
Designate a Waste Container:
-
Use a clearly labeled, leak-proof container compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be labeled "Hazardous Waste."
-
-
Label the Container:
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration of the dye in solution (if applicable).
-
Any other constituents in the waste solution (e.g., water, buffers, solvents).
-
The date when the first drop of waste was added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Segregate the Waste:
-
Collect all waste containing this compound, including:
-
Unused or expired solid dye.
-
Leftover staining solutions.
-
Contaminated consumables (e.g., pipette tips, weighing boats). Place solid contaminated items in a separate, clearly labeled solid waste container.
-
The first rinse of any container that held the concentrated dye must be collected as hazardous waste.
-
-
-
Store the Waste Container:
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from drains and general work areas.
-
Ensure secondary containment (e.g., a larger, chemical-resistant tub) is used to prevent spills.
-
-
Arrange for Disposal:
-
Once the container is full or has been accumulating for the maximum time allowed by your institution (often six months to a year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Note on Neutralization: While general acid and base waste may sometimes be neutralized for drain disposal, this practice is not recommended for waste containing dyes. The complex organic structure of the dye is not rendered harmless by simple pH neutralization and remains an environmental hazard.
Quantitative Data Summary
For quick reference, the following table summarizes key information derived from Safety Data Sheets for this compound.
| Parameter | Value/Information | Source |
| GHS Hazard Statement | H411: Toxic to aquatic life with long lasting effects. | |
| GHS Precautionary Statement | P273: Avoid release to the environment. | |
| GHS Precautionary Statement | P391: Collect spillage. | |
| GHS Precautionary Statement | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | |
| Transport Information | May be classified as an environmentally hazardous substance. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
